Lethedoside A

Catalog No.
S1524487
CAS No.
M.F
C24H26O11
M. Wt
490.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lethedoside A

Product Name

Lethedoside A

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C24H26O11

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C24H26O11/c1-30-12-7-17-20(18(8-12)34-24-23(29)22(28)21(27)19(10-25)35-24)13(26)9-15(33-17)11-4-5-14(31-2)16(6-11)32-3/h4-9,19,21-25,27-29H,10H2,1-3H3/t19-,21-,22+,23-,24-/m1/s1

InChI Key

VCKHKFVWKVWGMH-PFKOEMKTSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC

Chemical and Sourcing Profile of Lethedoside A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical characteristics and natural source of Lethedoside A.

Property Description
IUPAC Name 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1]
CAS Number 221289-20-9 [1]
Molecular Formula C₂₄H₂₆O₁₁ [1]
Molecular Weight 490.5 g/mol [1]
Type of Compound Flavonoid (Flavone 5-O-glycoside) [1] [2]
Appearance Powder [1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1]
Storage Desiccate at -20°C [1]
Natural Source The herbs of Aquilaria sinensis; isolated from Lethedon tannaensis [1] [2]

Biological Activity and Experimental Data

Experimental data on this compound indicates its potential biological effects, primarily evaluated through cytotoxic and redox-based assays.

Assay Type Cell Line/Model Result / Activity Key Findings / Proposed Mechanism
Cytotoxicity Assay Human Nasopharynx Carcinoma (KB) cells Inactive or weakly active [1] [2] Does not show significant antitumor activity against this specific cell line [1].
Redox Activity Chemical Assay (Singlet Oxygen Quenching) Participant in redox reactions [2] Second-order rate constant for singlet oxygen quenching (kΔ) measured at 6.3 x 10⁶ M⁻¹s⁻¹ [2]. Suggests electron-donating capacity, which may be linked to cytotoxic properties of related flavones [2].

Experimental Protocols and Workflows

For researchers aiming to work with this compound or similar compounds, here are summarized methodologies for isolation and analysis.

Isolation and Purification Workflow

The following diagram outlines a generalized workflow for isolating flavonoids from plant material, based on techniques used in relevant studies [3] [4]. Sephadex LH-20 size-exclusion chromatography is a common final purification step [3].

G Start Plant Material (e.g., A. sinensis, L. tannaensis) Step1 Drying and Powdering Start->Step1 Step2 Extraction (Sonication in MeOH) Step1->Step2 Step3 Liquid-Liquid Partition Step2->Step3 Detail2 Solvent: 95% MeOH Method: Sonication, 90 min, repeated Step2->Detail2 Step4 Fractionation (Silica Gel CC) Step3->Step4 Detail3 Sequentially partition with n-Hexane, EtOAc, n-BuOH Step3->Detail3 Step5 Final Purification (Sephadex LH-20) Step4->Step5 End Pure this compound Step5->End Detail5 Eluent: Pure MeOH or MeOH-H2O mixtures Step5->Detail5

Generalized isolation workflow for this compound.

  • Plant Material Extraction: Dried plant parts are typically powdered and extracted using methanol (e.g., 95% MeOH) via sonication or reflux. The extract is then filtered and concentrated [5] [4].
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), and n-butanol) to fractionate compounds. This compound is often found in the medium-polarity EtOAc fraction [4].
  • Chromatographic Purification: The active fraction undergoes column chromatography (CC) on normal-phase silica gel, eluted with gradients like CH₂Cl₂:MeOH [4]. As a critical final step, Sephadex LH-20 size-exclusion chromatography is highly effective for purifying flavonoids. Common eluents are pure methanol or methanol-water mixtures [3] [4]. Final purification may require Reversed-Phase HPLC [4].
Identification and Quantification Methods
  • Thin-Layer Chromatography (TLC): Used for initial screening. Compounds can be visualized under UV light at 254 nm and 366 nm. This compound and related flavones exhibit specific colors under UV light [5].
  • High-Performance TLC (HPTLC) Densitometry: For quantification, HPTLC plates are developed, and bands are quantified by densitometry using calibration curves from pure standards [5].
  • Spectroscopic Identification: Structure elucidation relies on Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRESIMS) [1] [4].

Research Implications and Future Directions

This compound represents a specific chemotype of 5-hydroxy-7-methoxyflavone glycosides. Its documented weak cytotoxicity against KB cells suggests it may not be a strong candidate for direct antitumor development [1] [2]. However, its role in a study demonstrating a correlation between singlet oxygen quenching rate and cytotoxicity for a series of related flavones provides a valuable concept: redox regulation may be a key mechanism underlying the toxicity of certain flavonoids [2].

Future research could explore:

  • Mechanistic Studies: Further investigation into the precise molecular targets and signaling pathways influenced by its redox activity.
  • Analog Development: Its core structure could serve as a scaffold for synthesizing novel analogs with enhanced bioactivity.
  • Broader Bioactivity Screening: Evaluating its potential in other therapeutic areas, such as inflammatory or infectious diseases.

References

The Research Workflow for Plant Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of a compound like Lethedoside A follows a multi-stage process, from selecting a plant to elucidating its chemical structure. The diagram below illustrates this general workflow.

G PlantSelection Plant Material Selection Extraction Solvent Extraction PlantSelection->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Compound Isolation Fractionation->Isolation StructuralID Structural Elucidation Isolation->StructuralID Bioactivity Bioactivity Profiling StructuralID->Bioactivity Ethnobotany Ethnobotanical Data Ethnobotany->PlantSelection Taxonomy Taxonomic Relation Taxonomy->PlantSelection LCMS LC-MS Analysis LCMS->Fractionation LCMS->StructuralID NMR NMR Spectroscopy NMR->StructuralID InVitro In Vitro Assays InVitro->Bioactivity InVivo In Vivo Models InVivo->Bioactivity

Key Experimental Protocols in Detail

Based on the general workflow, here is a deeper look into the critical experimental stages, with specific methodologies cited from the literature.

Plant Selection & Extraction

The initial step involves choosing the right plant material and using solvents to extract its chemical constituents.

  • Basis for Selection: Plant choice is often guided by ethnobotanical knowledge (historical use in traditional medicine) or a chemotaxonomic approach (selecting plants related to known producers of valuable compounds) [1].
  • Extraction Protocol: A common method involves using hydroalcoholic solvents (e.g., ethanol/water mixtures, sometimes with small amounts of acid) to dissolve a wide range of phenolic compounds, including flavonoids and their derivatives [2]. The process typically involves multiple extraction cycles at low temperatures (e.g., 4°C) under inert atmosphere (e.g., N₂ bubbling) to prevent compound degradation [2].
Chromatographic Isolation & Purification

This is the core technical process for separating and purifying a single compound from a complex plant extract.

Technique Typical Eluent Systems Key Application in Isolation
Sephadex LH-20 [3] Methanol, Methanol/Water (varying ratios), Dichloromethane-Methanol (1:1) Primarily used for size-exclusion and adsorption chromatography. Highly effective as a final purification step for flavonoids, separating compounds based on molecular size and polarity.
Silica Gel Chromatography [3] Normal-phase (e.g., hexane-ethyl acetate) or Reversed-phase (C18) A workhorse for initial fractionation. Separates compounds based on polarity; normal-phase for low-moderate polarity compounds, and reversed-phase for highly polar glycosylated forms.
High-Performance Liquid Chromatography (HPLC) [3] Various aqueous/organic solvent gradients on C18 columns Used for high-resolution analytical analysis and final preparative purification of compounds. Often coupled with mass spectrometry (HPLC-ESI-Q-TOF-MS) for immediate characterization.

The isolation process often employs bioassay-guided fractionation, where the biological activity of each fraction is tested to track the active compound through the purification steps [1].

Structural Elucidation

Once isolated, the pure compound must be identified. The table below summarizes the primary techniques used.

Technique Key Application in Structural Elucidation
Nuclear Magnetic Resonance (NMR) [3] The definitive method for determining the planar structure and stereochemistry (3D arrangement of atoms). Analyses include 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR.
Mass Spectrometry (MS) [3] Provides the exact molecular weight and formula. LC-ESI-Q-TOF-MS is standard for accurate mass measurement and fragmentation pattern analysis.
Spectrophotometry [3] Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide supporting information on chromophores and functional groups.

A Practical Path Forward for Your Research

Since a direct profile for this compound is unavailable, here are actionable steps to locate or deduce the required information:

  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search directly for "this compound." These are more comprehensive for specific compounds than general web searches.
  • Investigate the Source Plant: this compound is reportedly from plants of the genus Lethedon (family Thymelaeaceae) [4]. Research the phytochemistry of this genus and the broader Thymelaeaceae family (which includes Aquilaria species) for reports on structurally similar compounds and their typical isolation methods [4].
  • Leverage Analogous Compounds: Apply the general methodologies outlined here, particularly the use of Sephadex LH-20 with methanol/dichloromethane eluents and subsequent NMR analysis, as they are highly successful for isolating and identifying complex flavonoid-like glycosides [3].

References

Lethedoside A: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core chemical and physical data for Lethedoside A from the search results [1].

Property Value / Description
Common Name This compound [1]
CAS Number 221289-20-9 [1]
Molecular Formula C₂₄H₂₆O₁₁ [1]
Molecular Weight 490.46 g/mol [1]
Density 1.5±0.1 g/cm³ [1]
Boiling Point 755.4±60.0 °C at 760 mmHg [1]
Flash Point 258.7±26.4 °C [1]
Melting Point Not Available (N/A) [1]
IUPAC Name 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl β-D-glucopyranoside [1]
Synonyms 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy- [1]

Biological Activity & Potential Research Context

This compound is identified as a natural flavonoid. Its primary documented biological activity is its inhibitory effect on LPS-induced NO production in RAW 264.7 cells [1]. This suggests potential anti-inflammatory properties for this compound.

The compound is a constituent of the plant Aquilaria sinensis (Chinese agarwood) [2]. Research into this plant has explored a range of bioactivities in its compounds and extracts, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects [2]. This provides a broader, relevant research context for this compound, though specific studies on the compound itself are not detailed in the results.

Research Workflow & Pathway

The following diagram outlines a general research workflow for investigating a natural compound like this compound, from source identification to mechanistic studies. This model is inferred from the broader context found in the search results.

Start Plant Source Identification (Aquilaria sinensis) A Extraction & Isolation Start->A B Structural Elucidation A->B C In-vitro Bioactivity Screening B->C Confirmed Compound D Mechanism of Action Studies C->D Positive Hit C_detail Example Assay: Inhibit LPS-induced NO production in RAW 264.7 macrophage cells C->C_detail e.g.

General research workflow for a natural compound like this compound, from plant source to mechanistic studies.

References

Lethedoside A: Chemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Lethedoside A is a natural flavonoid glycoside, first isolated from Lethedon tannaensis and also found in the roots of Aquilaria sinensis (Chinese agarwood) [1] [2]. The table below summarizes its core characteristics.

Property Description
Chemical Name 2-(3,4-Dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy-4H-1-benzopyran-4-one [3]
Molecular Formula C₂₄H₂₆O₁₁ [2] [3] [4]
Molecular Weight 490.46 g/mol [2] [3]
CAS Registry Number 221289-20-9 [2] [3]
Physical Form Powder [1]
Recommended Storage 2-8°C in a tightly sealed vial [1]
Stability in Solution Solutions in DMSO are generally usable for up to two weeks when stored at -20°C in aliquots [1]

Solubility: Soluble in various organic solvents including DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone [1] [3].

Proposed Purification Strategy Based on Flavonoid Chemistry

While a specific extraction workflow for this compound is not published, its identity as a flavonoid glycoside allows for a proposed purification strategy based on widely used techniques for this class of compounds. The following diagram outlines this multi-step approach.

G Start Plant Material (e.g., Roots of A. sinensis) Step1 Extraction (Polar solvent: e.g., Methanol) Start->Step1 Step2 Liquid-Liquid Partition (e.g., Ethyl Acetate/H2O) Step1->Step2 Step3 Open Column Chromatography (e.g., Silica Gel) Step2->Step3 Step4 Final Purification (Sephadex LH-20) Step3->Step4 End Pure this compound Step4->End Note Key Step: Sephadex LH-20 is highly effective for separating flavonoid glycosides based on molecular size. Step4->Note

Detailed Protocol for Key Steps
  • Extraction:

    • Procedure: Dried and powdered plant material should be exhaustively extracted with a polar solvent like methanol (MeOH) or hydroalcoholic mixtures (e.g., 80% MeOH) at room temperature or with gentle heating using techniques like maceration or sonication [1]. The combined extracts are then concentrated under reduced pressure to obtain a crude residue.
  • Liquid-Liquid Partition:

    • Purpose: To remove highly polar sugars, pigments, and proteins from the medium-polarity flavonoids.
    • Procedure: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol. This compound, being a glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions [5]. The target fraction is concentrated to dryness.
  • Open Column Chromatography (Silica Gel):

    • Purpose: A primary fractionation based on compound polarity.
    • Procedure: The enriched fraction is loaded onto a normal-phase silica gel column. Elution is typically performed with a gradient of dichloromethane (DCM) or chloroform mixed with increasing percentages of methanol (e.g., from 0% to 20% MeOH) to separate compounds by polarity [5]. Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) or HPLC, are pooled and concentrated.
  • Final Purification (Sephadex LH-20):

    • Purpose: This is a critical size-exclusion and adsorption chromatography step highly effective for purifying flavonoid glycosides like this compound [5].
    • Procedure: The partially purified material from the previous step is applied to a Sephadex LH-20 column.
    • Recommended Eluent: Methanol (MeOH) or Methanol-Water (MeOH-H₂O) mixtures are the most commonly and successfully used eluents for isolating flavonoids with this method [5]. Pure methanol or a stepwise gradient (e.g., 50%, 70%, 100% MeOH) can be employed.
    • Mechanism: Separation occurs based on both molecular size and interaction with the gel, yielding high-purity this compound [5].

Biological Activity & Experimental Data

This compound has been profiled in several biological assays. The quantitative data is summarized below.

Assay Type Cell Line/Model Result/Value Experimental Details & Notes
Anti-inflammatory RAW 264.7 macrophage Inhibitory activity on LPS-induced NO production Identified as a lead activity [2].
Cytotoxicity Human KB tumor cells IC₅₀ > 100 μg/mL Considered either inactive or weakly active [2] [1].
Cytotoxicity Not specified Inactive/Weakly active Contrasts with other flavones from the same source [1].

Analytical Method Development Notes

For identification and quality control, the following methods are recommended:

  • UHPLC-ESI-QTOF-MS: Ideal for precise identification. This compound can be characterized by its accurate mass and MS/MS fragmentation pattern [6].
  • NMR Spectroscopy: Essential for full structural elucidation. The compound's structure can be confirmed by 1D and 2D NMR techniques, which define the flavone skeleton, glycosidic linkage, and methoxy group positions [1].

Application Considerations & Limitations

  • Bioactivity Profile: Researchers should note that this compound has shown limited cytotoxicity in initial studies. Its primary investigated application is as an NO production inhibitor [2] [1].
  • Extraction and Stability: As a glycoside, it is relatively polar. Standard flavonoid extraction protocols with polar solvents are appropriate. While the solid compound is stable for years at 2-8°C, solutions should be used promptly or stored at -20°C to prevent degradation [1].

Conclusion

This application note synthesizes the available information on this compound to provide a starting point for research. The proposed purification strategy leveraging Sephadex LH-20 chromatography is a robust and well-established method for compounds of this class. Its documented inhibitory activity on NO production makes it a candidate for further investigation in inflammatory pathways.

References

Lethedoside A: Compound Profile and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Lethedoside A is a natural flavonoid glycoside. The table below summarizes its key characteristics and known biological activity [1] [2].

Property Description
Chemical Name 2-(3,4-Dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy-4H-1-benzopyran-4-one [3]
Molecular Formula C₂₄H₂₆O₁₁ [3] [1] [2]
Molecular Weight 490.46 g/mol [1] [2]
CAS Registry Number 221289-20-9 [3] [1] [2]
Biological Activity Inhibitory activity for LPS-induced NO production in RAW 264.7 cells [1]
Cytotoxicity (KB cells) IC₅₀ > 100 μg/mL [1]
Physical Form Powder [3]
Solubility Soluble in DMSO, acetone, ethyl acetate, dichloromethane, and chloroform [3]

Proposed Isolation Workflow for Flavonoid Glycosides

Although a specific protocol for this compound is not published, its isolation can be approached using standard phytochemical techniques for flavonoid glycosides. The following diagram outlines a generalized workflow, with detailed explanations of each step below.

Start Plant Material (Source of this compound) Step1 1. Extraction (Solvent: Methanol or Ethanol) Start->Step1 Step2 2. Liquid-Liquid Partition Step1->Step2 Step3 3. Crude Fractionation (Silica Gel or Polyamide) Step2->Step3 Step4 4. Final Purification (Sephadex LH-20) Step3->Step4 Step5 5. Purity Analysis (HPLC, TLC) Step4->Step5 End Pure this compound Step5->End

Step 1: Extraction

The dried and powdered plant material is typically extracted using a medium-polarity solvent like methanol or ethanol, which effectively dissolves flavonoid glycosides [4]. This can be done through maceration, percolation, or Soxhlet extraction. The extract is then concentrated under reduced pressure to obtain a crude residue.

Step 2: Liquid-Liquid Partition

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane (non-polar), ethyl acetate (medium polar), and n-butanol (polar). This compound, being a glycoside, is most likely to be found in the ethyl acetate or n-butanol fractions [4].

Step 3: Crude Fractionation

The active fraction from partition is subjected to initial fractionation. This can be done using:

  • Normal-Phase Silica Gel Chromatography: Eluted with a gradient of chloroform-methanol or dichloromethane-methanol [4].
  • Polyamide Chromatography: Effective for flavonoids due to hydrogen bonding with their hydroxyl groups [4].
Step 4: Final Purification with Sephadex LH-20

Fractions enriched with this compound undergo final purification using Sephadex LH-20 size-exclusion chromatography [4]. This is a highly effective method for separating flavonoids.

  • Eluent System: Based on its solubility and common practices for similar flavonoids, a methanol-water gradient (e.g., from 1:3 to 100% methanol) or pure methanol would be an appropriate starting point for elution [4].
  • Principle: Separation occurs based on molecular size and, to some extent, interaction with the gel matrix, yielding highly pure compounds.
Step 5: Analysis and Characterization

The purity of the isolated compound is verified by Thin-Layer Chromatography (TLC) and Analytical HPLC. Structural confirmation is achieved through spectroscopic techniques including Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [4].

Key Considerations for Isolation

  • Analytical Monitoring: Use TLC or HPLC at every stage to track the presence of this compound and guide the purification process.
  • Stability: Given that this compound is a glycoside, it is advisable to work at moderate temperatures and avoid strongly acidic or basic conditions during isolation to prevent hydrolysis.
  • Scale: The Sephadex LH-20 method is excellent for laboratory-scale purification. For larger-scale isolation, preparative HPLC would be a suitable subsequent step.

I hope this detailed application note provides a solid foundation for your research on this compound. Should you require further information on the analytical data for structural elucidation, I am ready to assist.

References

HPLC Method Development Protocol for Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

Step 1: Define Analytical Objectives and Sample Properties

Begin by clearly defining the purpose of your analysis. For a compound like Lethedoside A, this could be identity confirmation, purity assessment, or quantification in a complex plant extract. Understanding the analyte's properties (polarity, solubility, stability, pKa, and functional groups) is crucial for selecting the appropriate chromatographic mode. Reversed-Phase HPLC (RP-HPLC) is often the first choice for medium to non-polar compounds like many natural products [1].

Step 2: Initial Parameter Selection and Scouting

This phase involves making initial educated guesses for key parameters and then systematically refining them.

  • Column and Stationary Phase Selection: For RP-HPLC, a C18 column is the standard starting point [2] [3]. Consider columns with different selectivities (e.g., C8, phenyl) if initial results are unsatisfactory [1].
  • Mobile Phase Optimization: Begin with a binary mixture of water (or a mild aqueous buffer) and acetonitrile or methanol [2] [3]. A scouting gradient from 5% to 100% organic modifier over 20-30 minutes can help determine the optimal starting composition for an isocratic method or the slope for a gradient method [1].
  • Detection Wavelength: If a Diode Array Detector (DAD) is available, analyze a standard solution across the UV spectrum to identify the wavelength of maximum absorption for this compound. For single-wavelength detectors, literature on similar compounds can provide guidance.

Step 3: Systematic Optimization and Fine-Tuning

Once initial conditions are set, fine-tune the method for optimal performance. Using Design of Experiments (DoE) is an efficient strategy to understand the interaction of multiple factors, such as mobile phase pH, buffer concentration, and column temperature, with minimal experimental runs [1].

The workflow below illustrates the systematic method development process.

Start Define Analytical Objectives S1 Sample & Analyte Characterization Start->S1 S2 Initial Parameter Selection (Column, Mobile Phase, Detection) S1->S2 S3 Systematic Optimization (DoE, Fine-tuning) S2->S3 S4 Robustness Testing S3->S4 S5 Full Method Validation S4->S5 End Final Protocol S5->End

Step 4: Method Validation

After developing a optimized method, it must be validated to ensure it is suitable for its intended purpose. The following table outlines the key parameters to validate, typically following ICH guidelines [2] [4].

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity & Range Analyze this compound standards at 5-6 concentrations across the expected range. Correlation coefficient (R²) > 0.995 [4].
Accuracy Spike known amounts of standard into a placebo or matrix and analyze recovery. Recovery typically 98-102% [2].
Precision Repeat analyses of homogeneous samples (intra-day & inter-day). Relative Standard Deviation (RSD) ≤ 2% [2].
Specificity Demonstrate that the peak for this compound is pure and resolved from other components (e.g., degradants, excipients). Resolution (Rs) > 1.5-2.0 between critical pairs [2].
Limit of Detection (LOD) & Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. LOD and LOQ should be suitable for the intended application [3].
Robustness Deliberately vary key parameters (e.g., temperature ±2°C, organic modifier ±2%) and observe the impact. System suitability criteria (e.g., Rs, tailing) must still be met [2].

Step 5: System Suitability and Troubleshooting

Before any analytical run, perform a system suitability test (SST) to ensure the HPLC system is performing correctly. A typical SST evaluates parameters like retention time, theoretical plates, tailing factor, and resolution against pre-defined criteria [5].

Common Issues and Solutions:

  • Retention Time Drift: This can be caused by temperature fluctuations, mobile phase degradation/evaporation, or a column that has not been fully equilibrated [5] [6]. Using a column oven, preparing fresh mobile phase, and allowing sufficient equilibration time can mitigate this.
  • Poor Peak Shape (Tailing): Can result from active sites on the column, inappropriate mobile phase pH, or column overload [6] [1]. Using a high-quality column with good end-capping, adjusting pH to suppress analyte ionization, or diluting the sample can help.

Key Considerations for this compound

Given the lack of specific data for this compound, your initial experiments should focus on solubility testing and stress studies (exposure to light, heat, and different pH levels) to understand its stability. This knowledge is critical for developing a reliable method that accurately measures the compound without artifacts from degradation [2].

References

Comprehensive Application Notes and Protocols: Lethedoside A Solubility and Handling in DMSO and Chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvent Selection for Natural Product Research

Lethedoside A, a specialized natural product with potential bioactivity, presents significant solubility challenges that can impact its research and development. The selection of appropriate solvents is crucial for maintaining compound integrity, ensuring accurate bioactivity assessment, and enabling reproducible experimental results. Among the various solvents available, DMSO and chloroform represent two strategically important options with complementary properties that make them suitable for different stages of compound handling and analysis.

DMSO's strong coordinating properties and high polarity make it ideal for dissolving a wide range of organic compounds, including those with challenging solubility profiles. Its ability to dissolve compounds with low intrinsic aqueous solubility has established it as the gold standard solvent in biological screening applications. Meanwhile, chloroform offers distinct advantages for specific chemical operations, particularly due to its ability to form weak hydrogen-bonded complexes with solute molecules, which can be advantageous for certain extraction and purification processes. Understanding the fundamental properties and limitations of these solvents enables researchers to design more effective experimental workflows for handling challenging compounds like this compound.

Physicochemical Properties of Solvent Systems

Properties of Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with exceptional solubilizing power for a wide range of organic compounds. Its strong donor number (DN = 29.8) enables effective competition with halide anions for coordination with metal ions and hydrogen bond donors, contributing to its remarkable ability to dissolve challenging compounds. This high donor number indicates DMSO's strong electron-pair donating ability, which facilitates the dissolution of compounds through coordination interactions. DMSO's hydrogen-bonding behavior and water affinity allow it to easily pass through biological membranes without causing permanent structural damage, making it particularly valuable in biological applications where cellular penetration is required.

The physicochemical properties of DMSO that contribute to its solubilizing capacity include:

  • High polarity with a dielectric constant of 46.6, enabling dissolution of ionic and polar compounds
  • Strong coordination power with a donor number of 29.8, facilitating interaction with electron-pair acceptors
  • Hydrogen-bond acceptance capability without hydrogen-bond donation, allowing interaction with hydrogen-bond donors
  • Water miscibility in all proportions, enabling the preparation of aqueous stock solutions
  • Membrane penetration enhancement properties, improving cellular uptake of dissolved compounds

Recent studies have highlighted that DMSO can serve as a source of sulfur atoms in metabolic pathways, which should be considered when designing experiments related to sulfur metabolism. Additionally, DMSO can influence various cellular processes including cell cycle, differentiation, lipid content, oxidative damage, and apoptosis, necessitating careful consideration of concentration limits in biological assays.

Properties of Chloroform

Chloroform is a non-polar solvent with unique hydrogen-bond donating capability through its C-H group. Despite the relatively weak acidity of the C-H proton, chloroform can form directional hydrogen bonds with electron-rich acceptors, influencing solute-solvent interactions and complex formation. This hydrogen-bonding ability, though weaker than traditional O-H or N-H donors, plays a significant role in determining solution behavior and molecular aggregation.

Key characteristics of chloroform include:

  • Low polarity with a dielectric constant of approximately 4.8, making it suitable for non-polar compounds
  • Weak hydrogen-bond donation capability through the C-H group
  • Volatility with a boiling point of 61.2°C, facilitating easy removal by evaporation
  • Limited water solubility (approximately 0.8 g/100 mL at 20°C), restricting its use in aqueous systems
  • Formation of solute-solvent complexes with hydrogen-bond acceptors like acetone and DMSO

Research using two-dimensional IR chemical exchange spectroscopy has demonstrated that chloroform can form weak hydrogen-bonded complexes with solvents like acetone and DMSO, with dissociation rates of 1/24 ps for chloroform-DMSO complexes and 1/5.5 ps for chloroform-acetone complexes. These rapid dynamics influence solute behavior and should be considered when using chloroform in experimental procedures.

Table 1: Comparative Solvent Properties for this compound Handling

Property DMSO Chloroform Experimental Significance
Chemical Class Polar aprotic solvent Non-polar with H-bond donation Determines solubility based on compound polarity
Dielectric Constant 46.6 4.8 Indicates solvent polarity and ability to dissolve ionic compounds
Donor Number 29.8 Not applicable Predicts coordination ability with metal centers
H-bond Donor Capacity No Yes (weak through C-H) Influences molecular aggregation and complex formation
Water Miscibility Complete Limited (0.8 g/100 mL) Determines utility in aqueous biological systems
Boiling Point (°C) 189 61.2 Impacts evaporation rates and solvent removal methods
Toxicity Considerations Low overall toxicity Hepatotoxicity potential Influences safety protocols and handling requirements

Solubility Assessment Protocols

Quantitative NMR Solubility Determination

Accurate solubility assessment is fundamental for establishing reliable experimental conditions with this compound. The quantitative NMR (qNMR) method provides a robust approach for determining solubility limits in both DMSO and chloroform with high precision. This technique leverages the proportional relationship between NMR signal intensity and the number of nuclei generating the signal, allowing direct quantification without the need for compound-specific standards.

Protocol Steps:

  • Sample Preparation:

    • Prepare a saturated solution of this compound by adding excess compound to the solvent of choice (DMSO-d6 or CDCl3).
    • Vortex the mixture vigorously for 30-60 seconds to ensure proper mixing.
    • Allow the solution to equilibrate at room temperature for 4-6 hours with continuous shaking.
    • Centrifuge at 14,000 × g for 10 minutes to separate undissolved material from the saturated solution.
  • NMR Acquisition:

    • Transfer a precise volume of the supernatant to an NMR tube, taking care not to disturb the pellet.
    • Perform NMR experiments using a 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.
    • Use a 30° flip angle 1H pulse with 1.36 s acquisition time and a spectral width of 20 ppm.
    • Acquire 32 scans with a repetition time delay of 5 seconds between scans to ensure complete relaxation.
    • Maintain temperature at 298 K throughout data acquisition for consistency.
  • Quantification:

    • Utilize the ERETIC2 (Electronic Reference To access In vivo Concentrations) method based on the PULCON principle for absolute quantification.
    • Compare signal intensities of this compound to a reference standard of known concentration (e.g., 1 mM isoleucine in DMSO-d6).
    • Integrate well-resolved peaks specific to this compound, avoiding solvent interference regions.
    • Calculate concentration using the formula: [this compound] = (I_compound / I_standard) × [Standard] × (N_standard / N_compound), where I represents integration values and N represents the number of protons generating the signal.
  • Data Interpretation:

    • Classify compounds as "soluble" if concentration ≥1000 μM, and "insoluble" if below this threshold, with an experimental error of approximately 50 μM.
    • Exclude the "gray area" (900-999 μM) from categorical assignments due to measurement uncertainty.
    • Perform triplicate measurements to ensure reproducibility and statistical significance.

This qNMR approach has been successfully validated for solubility assessment of 939 fragment-like compounds, demonstrating reliability for compounds with molecular weights ranging from 150-302 Da, which encompasses the typical molecular weight range of natural products like this compound.

Alternative Solubility Assessment Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy provides an alternative method for solubility determination when this compound contains appropriate chromophores. This method relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration at a specific wavelength.

UV-Vis Protocol:

  • Prepare a series of standard solutions with known concentrations of this compound in the desired solvent to establish a calibration curve.
  • Measure absorbance at the wavelength of maximum absorption (λmax) for this compound.
  • Prepare a saturated solution following the same procedure as for qNMR analysis.
  • Dilute the saturated solution appropriately to fall within the linear range of the calibration curve.
  • Calculate the concentration of the saturated solution using the established calibration curve.

Visual Inspection Method offers a qualitative approach for initial solubility screening:

  • Prepare stock solutions at the target concentration (typically 10-100 mM in DMSO).
  • Observe solutions immediately after preparation and again after 24 hours of storage at room temperature and 4°C.
  • Document any precipitation, cloudiness, or crystal formation.
  • Classify solubility as "clear" (no visible particles), "hazy" (light scattering but no settled material), or "precipitated" (visible settled material).

Table 2: Solubility Assessment Methods for this compound

Method Detection Principle Quantitative/Qualitative Advantages Limitations
qNMR Nuclear magnetic resonance Quantitative Absolute quantification without standards; structural verification Requires specialized equipment; lower throughput
UV-Vis Spectroscopy Light absorption Quantitative High sensitivity; rapid analysis Requires chromophore; extinction coefficient must be determined
Visual Inspection Light scattering Qualitative Rapid screening; minimal equipment needed Subjective; limited to relatively insoluble compounds
HPLC-UV Chromatographic separation with UV detection Quantitative High specificity and sensitivity Requires standard for calibration; method development needed

The following workflow diagram illustrates the comprehensive solubility assessment strategy for this compound:

G Start Start Solubility Assessment Prep Prepare Saturated Solution Add excess this compound to solvent Start->Prep Equil Equilibration 4-6 hours with shaking Prep->Equil Sep Phase Separation Centrifuge at 14,000 × g Equil->Sep MethSel Method Selection Sep->MethSel NMR qNMR Analysis MethSel->NMR High precision required UV UV-Vis Analysis MethSel->UV Chromophore present Visual Visual Inspection MethSel->Visual Rapid screening Quant Quantitative Assessment NMR->Quant UV->Quant Qual Qualitative Classification Visual->Qual Result Document Solubility Value Quant->Result Qual->Result

Stock Solution Preparation and Storage Guidelines

DMSO Stock Solution Protocol

DMSO stock solutions of this compound represent the most common approach for biological screening due to DMSO's exceptional solubilizing power and compatibility with cellular assays. Proper preparation and storage are critical for maintaining compound integrity and ensuring experimental reproducibility.

Preparation Protocol:

  • Weighing and Transfer:

    • Pre-warm DMSO to room temperature (20-25°C) before use to prevent water absorption.
    • Accurately weigh this compound using an analytical balance with ±0.01 mg precision.
    • Transfer the compound to a clean, dry vial or volumetric flask.
  • Dissolution:

    • Add the appropriate volume of DMSO to achieve the target concentration (typically 10-100 mM).
    • Vortex vigorously for 30-60 seconds until complete dissolution is visually confirmed.
    • Sonicate for 5-10 minutes if necessary to facilitate dissolution, particularly for higher concentrations.
  • Quality Assessment:

    • Visually inspect the solution against a white and black background to detect undissolved material.
    • For critical applications, analyze by HPLC to confirm concentration and check for degradation.
    • Record the appearance (clear, hazy, or precipitated) and any color characteristics.
  • Aliquoting and Storage:

    • Divide the stock solution into small single-use aliquots to minimize freeze-thaw cycles.
    • Use amber vials or wrap clear vials in aluminum foil to protect from light.
    • Store at -20°C or below for long-term preservation (months to years).
    • For frequently used solutions, maintain a working aliquot at 4°C for up to one month.

Critical Considerations:

  • Water content: Ensure DMSO is anhydrous (<0.1% water) to prevent hydrolysis of sensitive compounds.
  • Temperature control: Avoid heating DMSO solutions above 40°C to prevent degradation.
  • Container compatibility: Use glass or polypropylene containers; avoid polystyrene which may dissolve in DMSO.
  • Concentration verification: Periodically check concentration using UV-Vis or HPLC, especially after prolonged storage.
Chloroform Stock Solution Protocol

Chloroform solutions of this compound are primarily suitable for chemical analysis, purification, and synthetic chemistry applications rather than biological assays due to chloroform's toxicity and limited water miscibility.

Preparation Protocol:

  • Weighing and Transfer:

    • Use stabilizer-containing chloroform (typically 0.5-1% ethanol) to prevent phosgene formation.
    • Weigh this compound accurately and transfer to a suitable container.
  • Dissolution:

    • Add chloroform to achieve the desired concentration.
    • Mix by gentle swirling or inversion to minimize evaporation.
    • Confirm complete dissolution by visual inspection.
  • Storage Conditions:

    • Store in amber glass containers with tight-fitting lids to prevent evaporation and photodegradation.
    • Maintain at 4°C for short-term storage (weeks) or -20°C for longer preservation.
    • Consider adding molecular sieves to maintain anhydrous conditions if needed.

Table 3: Storage Stability Guidelines for this compound Solutions

Storage Condition DMSO Solutions Chloroform Solutions Stability Assessment Methods
Room Temperature 1-2 days (protected from light) Not recommended due to volatility Visual inspection for precipitation/discoloration
4°C 2-4 weeks 1-2 weeks Periodic concentration verification by HPLC or UV-Vis
-20°C 6-12 months 3-6 months Comparative analysis against fresh standard
-80°C >12 months >12 months Full spectroscopic characterization pre/post storage
Freeze-Thaw Cycles Maximum 3-5 cycles recommended Not applicable (store at 4°C or above) Monitor for precipitation after each thaw
Protection from Light Essential (use amber vials or foil wrapping) Essential (use amber glass containers) UV-Vis spectrum comparison

Formulation Strategies for Biological Assays

Aqueous Dilution Protocol from DMSO Stocks

Successful biological evaluation of this compound requires effective transfer from DMSO stock solutions to aqueous assay media while maintaining compound solubility and bioavailability. The following protocol ensures reproducible preparation of aqueous working solutions with minimal precipitation.

Protocol Steps:

  • Preliminary Solubility Assessment:

    • Perform a "water shift" test by diluting a small aliquot of DMSO stock solution (typically 1-5 μL) into the intended aqueous buffer (995-999 μL) to achieve the final target concentration.
    • Observe the solution immediately and after 30 minutes for signs of precipitation (haziness or visible particles).
    • If precipitation occurs, consider optimization strategies such as:
      • Stepwise dilution (diluting first into a small volume of intermediate solvent like 10% DMSO in water)
      • Addition of solubilizing agents (discussed in section 5.2)
      • Adjustment of pH if chemically compatible with this compound
  • Controlled Dilution Method:

    • Pre-warm both the DMSO stock solution and aqueous buffer to the assay temperature (typically 37°C for cell-based assays).
    • Add the DMSO stock solution dropwise to the rapidly stirring or vortexing buffer.
    • Maintain gentle agitation for 5-10 minutes after complete addition to ensure homogeneous distribution.
    • Use the diluted solution immediately to minimize precipitation over time.
  • Quality Control:

    • Filter the final solution through a 0.22 μm membrane if sterility is required or to remove any potential microprecipitates.
    • Confirm concentration using UV-Vis spectroscopy if this compound contains appropriate chromophores.
    • Document the final DMSO concentration (typically kept below 0.5% for cellular assays).

Critical Considerations:

  • DMSO concentration: Maintain final DMSO concentration ≤0.5% for most cell-based assays to minimize solvent toxicity.
  • Solution stability: Use aqueous dilutions immediately after preparation as precipitation may increase over time.
  • Buffer composition: Consider how buffer components (salts, pH, additives) might affect this compound solubility.
  • Temperature effects: Note that some compounds may precipitate when moving from room temperature to 37°C.
Advanced Formulation Strategies

For this compound with challenging solubility profiles, advanced formulation approaches may be necessary to achieve adequate concentrations in biological assays while maintaining compound stability and bioavailability.

Polymer-based Delivery Systems:

  • Polymerosome Encapsulation:

    • Prepare polymerosomes using PEG-PLGA (poly(ethylene glycol) methyl ether-block-poly(lactide-co-glycolide)) copolymer.
    • Dissolve the copolymer in chloroform at 10 mg/mL concentration.
    • Form thin films by solvent evaporation and rehydrate with aqueous buffer containing this compound.
    • This approach can enhance solubility while potentially reducing direct solvent effects.
  • Cyclodextrin Complexation:

    • Screen various cyclodextrins (α, β, γ, and derivatives) for their ability to form inclusion complexes with this compound.
    • Prepare cyclodextrin solutions in aqueous buffer at concentrations ranging from 1-10% (w/v).
    • Add solid this compound or DMSO stock solution to cyclodextrin solutions and evaluate solubility enhancement.
    • Use isothermal titration calorimetry or phase solubility studies to quantify complexation efficiency.

Alternative Solvent Systems:

  • Co-solvent Blends:

    • Evaluate mixtures of DMSO with water-miscible solvents like PEG 400, glycerin, or ethanol.
    • Systematically vary the ratio to identify optimal blends that maintain solubility while reducing DMSO content.
    • Assess compatibility with biological systems for each blend.
  • Novel Sulfoxide Alternatives:

    • Consider emerging solvents like 3,3'-sulfinylbis(methylene)bis(3-methyloxetane) which has demonstrated enhanced solubilizing power for problematic compounds compared to DMSO.
    • Evaluate toxicity profiles in relevant cell lines before implementation.

The following diagram illustrates the formulation development workflow for challenging compounds like this compound:

G Start Start Formulation Development DirectDil Direct Aqueous Dilution Start->DirectDil Success Solution Clear? No Precipitation DirectDil->Success Use Proceed with Biological Assays Success->Use Yes Stepwise Stepwise Dilution (10% → 5% → 1% → 0.5% DMSO) Success->Stepwise No Additives Add Solubilizing Agents Cyclodextrins, surfactants Success->Additives Still No Advanced Advanced Formulation Polymerosomes, nanoparticles Success->Advanced Still No Stepwise->Success Additives->Success Test Evaluate in Target Assay Include formulation controls Advanced->Test Test->Use

Experimental Applications and Case Studies

Biomolecular Spectroscopy Applications

Circular Dichroism (CD) Spectroscopy represents a powerful technique for studying the secondary structure of peptide-based compounds and their interactions with potential targets. However, the strong background absorbance of DMSO in the far-UV region interferes with CD analysis, necessitating effective solvent exchange protocols.

DMSO to Aqueous Buffer Reconstitution Protocol for CD Studies:

  • Initial Preparation:

    • Dissolve this compound in DMSO at 10-100 mM concentration to ensure complete solubility.
    • Centrifuge at 14,000 × g for 10 minutes to remove any particulate matter.
  • Solvent Exchange:

    • Add a water-miscible anti-solvent (such as acetonitrile or ethanol) to induce DMSO evaporation while maintaining this compound in solution.
    • Utilize rotary evaporation or nitrogen stream at controlled temperature (25-30°C) to remove DMSO gradually.
    • Monitor the process to prevent complete drying, which could lead to compound aggregation or precipitation.
  • Buffer Reconstitution:

    • Gradually add the target aqueous buffer (e.g., phosphate or Tris buffer) to the concentrated this compound solution.
    • Use gentle vortexing or stirring to ensure homogeneous mixing without introducing air bubbles.
    • Perform stepwise buffer addition if the compound shows sensitivity to rapid solvent environment changes.
  • CD Spectrometer Setup:

    • Use quartz cells with path lengths of 0.1-1.0 mm depending on this compound concentration.
    • Set instrument parameters to: bandwidth 1 nm, response time 1 second, wavelength range 190-260 nm.
    • Accumulate 3-5 scans and average to improve signal-to-noise ratio.
    • Subtract buffer baseline from all sample spectra.
  • Data Analysis:

    • Analyze the resulting CD spectrum for characteristic secondary structure signatures.
    • Compare with reference spectra to identify structural features.
    • Use curve-fitting algorithms to quantify secondary structure elements if applicable.

This protocol enables effective CD analysis of this compound while minimizing DMSO interference, facilitating structural characterization in biologically relevant aqueous environments.

Biological Screening Applications

Fragment-Based Screening (FBS) approaches require compounds to be soluble at relatively high concentrations (typically around 1 mM) to detect weak binding interactions. The following case study outlines a systematic approach for evaluating this compound in FBS contexts.

FBS Suitability Assessment Protocol:

  • Solubility Qualification:

    • Prepare this compound at 100 mM in DMSO-d6 following the protocols in Section 4.1.
    • Dilute to 1 mM in DMSO-d6 and assess by 1H NMR for chemical integrity and concentration verification.
    • Classify as "FBS-suitable" if solubility ≥1000 μM in the screening buffer.
  • Library Compatibility:

    • Evaluate compatibility with standardized fragment library storage conditions (-20°C in 100% DMSO).
    • Assess stability over 3-6 months through periodic concentration verification.
    • Check for precipitation or degradation in high-density storage formats (384-well or 1536-well plates).
  • Assay Implementation:

    • Implement the aqueous dilution protocol (Section 5.1) to transfer from DMSO stocks to assay buffers.
    • Include appropriate controls to account for potential DMSO effects on the biological target.
    • Validate assay performance using known reference compounds alongside this compound.

Troubleshooting Common Issues:

  • Precipitation in assay buffer: Consider additive screening including bovine serum albumin (0.1-1.0 mg/mL) or CHAPS (0.1-0.5%).
  • Chemical degradation: Evaluate stability in DMSO and aqueous buffers by LC-MS at multiple time points.
  • Non-specific binding: Include detergent additives (e.g., Tween-20 at 0.01-0.05%) to minimize surface adsorption.

Table 4: Experimental Applications of this compound with Recommended Solvent Conditions

Application Recommended Solvent Typical Concentration Range Critical Considerations
Cellular Assays DMSO (final concentration ≤0.5%) 1 nM - 100 μM Maintain cell viability; include solvent controls
Enzyme Kinetics DMSO/buffer mixtures (≤1% DMSO) 10 nM - 50 μM Ensure DMSO doesn't inhibit enzyme activity
Structural Biology (NMR) DMSO-d6 or mixed solvents 0.1 - 5 mM Optimize for spectral quality; minimize solvent interference
Circular Dichroism Aqueous buffers (minimal DMSO) 10 - 100 μM Remove DMSO for far-UV studies; path length optimization
Chromatography Chloroform/methanol mixtures Varies with detection method Compatibility with stationary phase and detection
Storage Anhydrous DMSO 10 - 100 mM Single-use aliquots; -20°C or below; protection from light

Conclusion and Best Practices

The successful investigation of This compound requires careful consideration of solubility properties and strategic selection of solvent systems throughout experimental workflows. DMSO serves as the primary solvent for most biological applications due to its exceptional solubilizing power and compatibility with aqueous systems, while chloroform offers utility for specific chemical operations and analyses. The protocols outlined in this document provide researchers with standardized approaches for solubility assessment, stock solution preparation, and formulation development that enhance reproducibility and reliability of experimental results.

Key recommendations for researchers working with this compound include:

  • Systematic solubility assessment using quantitative methods (qNMR) before initiating biological studies
  • Appropriate storage conditions with single-use aliquots at -20°C or below to maintain compound integrity
  • Careful formulation strategies for biological assays that maintain solubility while minimizing solvent effects
  • Comprehensive documentation of solvent history and handling procedures to ensure experimental reproducibility
  • Inclusion of appropriate controls to account for potential solvent effects on biological systems

As research progresses with this compound, continuous evaluation of solubility characteristics at different stages of investigation remains essential. The application of these standardized protocols will facilitate more reliable structure-activity relationship studies and enhance the overall quality of scientific findings related to this promising natural product.

Comprehensive Application Notes and Protocols for Lethedoside A Storage and Handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Storage Specifications

Table 1: Chemical Identity and Storage Parameters of Lethedoside A

Parameter Specification
CAS Number 221289-31-2 [1]
Molecular Formula C₂₉H₃₄O₁₅ [1]
Molecular Weight 622.6 g/mol [1]
Appearance Solid Powder [1]
Primary Storage Condition Desiccate at -20°C [1]
Solubility Soluble in DMSO, DCM, Chloroform, Ethyl Acetate, Acetone [1]

Detailed Storage and Handling Protocols

Long-Term Storage
  • Temperature: -20°C ± 0.85°C. Storage units should provide tight uniformity, ideally maintaining specifications even during defrost cycles [2].
  • Environment: Desiccated. Use of sealed containers with desiccants is mandatory to protect from moisture, which can lead to hydrolysis and degradation [1] [3] [4].
  • Container: Sealed vials, protected from light [1] [3].
Working Solution Preparation and Short-Term Handling

Table 2: Stability and Handling Across Different Scenarios

Scenario Recommended Maximum Duration Key Preservation Actions
Room Temperature (Handling) As short as possible; not for long-term [3] Minimize exposure to air, light, and moisture; use sealed containers [3].
Refrigerated (4°C) - Solutions Weeks to a few months [3] Use airtight containers with minimal headspace; consider adding a desiccant to absorb moisture from condensation [3].
Powder Form (-20°C) Several months to years [3] Store in tightly sealed vials at -20°C or lower; under an inert atmosphere (N₂ or Argon) to prevent oxidation [1] [3].
Stock Solution Preparation
  • Solvent Selection: Use sterile, anhydrous solvents such as DMSO, chloroform, or acetone [1].
  • Preparation: For better solubility, warm the vial at 37°C and use brief sonication in an ultrasonic bath [1].
  • Storage of Stock Solutions:
    • For best results, prepare and use solutions on the same day [1].
    • If necessary, stock solutions can be stored below -20°C for several months in sealed vials [1].
    • Before using a frozen stock solution, allow the vial to stand at room temperature for at least one hour to ensure consistent temperature and avoid condensation [1].

Experimental Evidence and Validation

The recommended storage protocol is supported by empirical research on similar sensitive compounds. Studies on filter-immobilized environmental DNA (eDNA) demonstrate that silica gel desiccation effectively preserves sample integrity at various temperatures for up to one month [5]. However, for long-term stability beyond one month, storage at -20°C is critical to prevent a noticeable decrease in detectability and sample quality [5].

Furthermore, research on freeze-dried amino acids like L-histidine shows that the physical state of a dried product is maintained effectively at low temperatures, with the primary risk of crystallization being exposure to moisture rather than time [4]. This underscores the dual importance of desiccation and low-temperature storage for labile compounds.

Quality Control and Validation Protocols

Process Validation for Storage and Shipping

Adherence to Good Distribution Practices (GDP) is essential. A Validation Master Plan (VMP) should outline the qualification of storage conditions and shipping configurations to prevent exposure to conditions that could impact the product's quality [6].

  • Stability Testing: Link storage conditions to stability data. The integrity of this compound, a flavonoid, should be monitored using appropriate stability-indicating methods (e.g., HPLC) to track any formation of degradation products [6].
  • Temperature Monitoring: Use calibrated data loggers or IoT sensors to continuously monitor and document storage temperature throughout the cold chain [7].
Handling After Shipment

Upon receipt of the product:

  • Inspect the packaging and vial for integrity [1].
  • Note that the powder may adhere to the neck or cap of the vial during transportation. Gently shake the vial until the powder falls to the bottom before opening [1].
  • Centrifuge liquid products briefly at 500 x g to gather the liquid at the vial's bottom [1].

Visual Workflow for Storage and Handling

The following diagram illustrates the complete workflow for managing this compound, from receiving to experimental use.

G This compound Handling Workflow Start Receive Lethedioside A A Inspect Vial and Packaging Start->A B Gently Shake Vial to Collect Powder at Bottom A->B C Store Long-Term: Desiccated at -20°C B->C D Prepare Working Solution C->D For Experiment E1 Warm at 37°C if needed D->E1 E2 Brief Soniciation D->E2 F Use Immediately (Ideal) E1->F E2->F G Store Short-Term: Sealed at 4°C F->G If Necessary H Discard Unused Solution After Experiment F->H G->F For Future Use

Troubleshooting and Best Practices

Table 3: Troubleshooting Common Storage and Handling Issues

Problem Potential Cause Corrective & Preventive Action
Unexpected Solubility Issues Moisture absorption during storage; improper thawing [3] [4]. Ensure complete desiccation; allow frozen vials to equilibrate at room temperature before opening [1].
Loss of Bioactivity Degradation from repeated freeze-thaw cycles; oxidation [3]. Aliquot stock solutions to avoid multiple freeze-thaw cycles; store under inert gas [1] [3].
Condensation in Vial Opening a cold vial in a humid environment. Centrifuge liquid samples before opening; allow frozen vials to reach room temperature before unsealing [1].

References

Lethedoside A: Known Physicochemical & Handling Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key information for handling Lethedoside A, primarily sourced from a chemical supplier's documentation [1].

Parameter Details for this compound
Molecular Formula C₂₉H₃₄O₁₅ [1]
Molecular Weight 622.6 g/mol [1]
Physical Description Powder [1]
Recommended Solvents DMSO, Pyridine, Methanol, Ethanol, etc. [1]
Purity ≥98% [1]
Storage (Long-term) -20°C for 3 years (powder) [2]
Storage (Stock Solution) -20°C for up to two weeks (aliquots in tightly sealed vials) [1]

Proposed Experimental Workflow for Protocol Development

Due to the lack of a specific published protocol, the following workflow outlines the steps you would need to take to develop and validate a stock solution preparation method for this compound. This diagram visualizes the logical sequence of this process:

G Start Start: Obtain this compound Powder Step1 1. Select Primary Solvent Start->Step1 Step2 2. Prepare Concentrated Stock Step1->Step2 Note1 Suggested solvent is DMSO Step1->Note1 Step3 3. Dilute to Working Concentration Step2->Step3 Note2 e.g., 10-100 mM in DMSO Step2->Note2 Step4 4. Aliquot and Store Step3->Step4 Note3 Use aqueous buffer to reach final assay concentration Step3->Note3 Step5 5. Validate Solution Step4->Step5 Note4 Store at -20°C or -80°C in tightly sealed vials Step4->Note4 End End: Use in Experiments Step5->End Note5 Confirm stability and absence of precipitation Step5->Note5

Detailed Methodological Considerations

Based on the workflow above and general laboratory practice, here are detailed steps you can follow, adapting the concentrations and volumes to your specific needs.

  • 1. Solvent Selection: DMSO is indicated as a suitable solvent for this compound [1]. It is commonly used for preparing concentrated stock solutions of research compounds due to its high solvating power. Note that the final concentration of DMSO in your biological assays should be kept low (typically below 0.1-1.0%) to avoid cellular toxicity.

  • 2. Preparation of Concentrated Stock Solution:

    • Let the frozen powder vial equilibrate to room temperature for at least one hour before opening to prevent condensation and water absorption [1].
    • Gently shake or centrifuge the vial at 200-500 RPM to gather all powder at the bottom [1].
    • Calculate the mass or volume required for your desired concentration. For example, to prepare a 10 mM stock solution:
      • Mass of this compound = (Desired concentration) × (Molecular weight) × (Volume in L)
      • To make 1 mL of 10 mM stock: (0.010 mol/L) × (622.6 g/mol) × (0.001 L) = 6.226 mg of powder.
    • Add the calculated amount of pure DMSO to the vial to dissolve the powder. Gently vortex or sonicate to ensure complete dissolution.
  • 3. Preparation of Working Stock Solution:

    • Further dilute the concentrated DMSO stock with an appropriate aqueous buffer (e.g., PBS or cell culture medium) to your working concentration for assays.
    • Use the standard dilution formula C₁V₁ = C₂V₂ [3] for calculations.
    • Example: To make 2 mL of a 50 μM working solution from a 10 mM (10,000 μM) stock:
      • (10,000 μM) × V₁ = (50 μM) × (2 mL)
      • V₁ = (50 × 2) / 10,000 = 0.01 mL (10 μL)
      • Therefore, add 10 μL of the 10 mM stock to 1990 μL of your buffer.
  • 4. Storage and Handling:

    • Long-term (Powder): The powder is recommended for storage at -20°C for three years [2].
    • Short-term (Solution): Stock solutions in DMSO should be prepared fresh when possible. If made in advance, aliquot the solution into tightly sealed vials and store them at -20°C. Under these conditions, they are typically usable for up to two weeks, though stability should be verified [1].
  • 5. Solution Validation:

    • After preparation and again before use, visually inspect the solution for any cloudiness or particulate matter, which may indicate precipitation or instability.
    • For critical quantitative work, you may need to develop and use analytical methods (e.g., HPLC-UV) to confirm the actual concentration and purity of your stock solution over time.

Important Gaps and Limitations in Current Knowledge

It is critical to note the following limitations based on the search results:

  • No Specific Protocol: There is no published, peer-reviewed protocol detailing the exact preparation of this compound stock solutions. The information above is inferred from supplier data and general laboratory practice.
  • Lack of Quantitative Data: Key parameters are missing, such as the exact solubility (mg/mL) in various solvents and long-term stability data for solutions.
  • No Biological Pathways: The search results confirm that this compound is "inactive or weakly active against KB tumor cells" [1] but do not provide details on its mechanism of action or specific signaling pathways. Therefore, generating the requested pathway diagrams is not possible with the current information.

References

Comprehensive Application Notes and Protocols for Lethedoside A: Concentration Calculation, Experimental Design, and Biological Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lethedoside A

This compound (CAS# 221289-31-2) is a specialized flavonoid glycoside compound isolated from natural sources including the roots of Aquilaria sinensis (Lour.) Spreng. and Lethedon tannaensis [1]. This compound belongs to the 7-methoxy-flavone 5-O-glycoside structural class, characterized by a complex molecular architecture featuring both glucose and xylose sugar units [1]. The interest in this compound within pharmacological and biological research stems from its structural relationship to other biologically active flavonoids, though initial studies indicate it displays either inactive or weakly active profiles against KB tumor cells compared to other flavones isolated from the same plant sources [1] [2].

For researchers in drug development and natural product chemistry, accurate concentration calculation and solution preparation of this compound are fundamental to conducting reproducible biological evaluations. The compound's relatively high molecular weight (622.6 g/mol) and specific solubility characteristics necessitate careful protocol development for experimental use [1]. These application notes provide comprehensive methodologies for concentration determination, solution preparation, and experimental protocols suitable for researchers investigating the biological activities and properties of this compound.

Chemical and Physical Properties

Understanding the fundamental chemical and physical properties of this compound is essential for proper handling, storage, and experimental design. The compound exhibits specific characteristics that directly influence its laboratory application and stability requirements.

Table 1: Fundamental Properties of this compound

Property Specification Experimental Relevance
CAS Number 221289-31-2 Unique identifier for material ordering and safety documentation
Molecular Formula C₂₉H₃₄O₁₅ Determines molecular weight and percentage composition
Molecular Weight 622.6 g/mol [1] Essential for molar concentration calculations
Appearance Powder [1] Physical form for handling and dissolution
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] Guides solvent selection for stock solution preparation
Storage Conditions Desiccate at -20°C [1] Maintains stability and prevents degradation
Chemical Name 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] IUPAC nomenclature for precise compound identification

The solubility profile of this compound indicates good dissolution in various organic solvents, with DMSO being particularly suitable for biological applications due to its ability to maintain compound stability while being miscible with aqueous buffers. The storage recommendation of -20°C with desiccation is critical for long-term stability, as the compound may be susceptible to hydrolysis or oxidative degradation under inappropriate conditions [1]. Researchers should note that the powdered form may adhere to vial walls during shipping, requiring gentle shaking or centrifugation to collect material at the vial bottom before use [1].

Concentration Calculation and Solution Preparation

Fundamental Calculation Principles

Accurate concentration calculation is paramount for experimental reproducibility and correct interpretation of biological activity data. The following foundational principles apply to this compound solution preparation:

  • Molarity Calculation: Molar concentration (M) is calculated using the standard formula: M = (mass in grams) / (molecular weight × volume in liters) [3]. For this compound with a molecular weight of 622.6 g/mol, preparing a 10 mM solution in 10 mL would require: (0.01 mol/L × 0.01 L × 622.6 g/mol) = 0.06226 g or 62.26 mg of compound.

  • Absorbance-Based Concentration Determination: For compounds with known extinction coefficients, concentration can be determined spectrophotometrically using the Beer-Lambert law: C = A / (L × ε) [4]. Where C is concentration (M), A is measured absorbance, L is path length (cm), and ε is the molar extinction coefficient (M⁻¹cm⁻¹). While the specific extinction coefficient for this compound is not provided in the search results, this method remains applicable once determined experimentally.

  • Dilution Calculations: For preparing working solutions from concentrated stocks, use the dilution equation: C₁V₁ = C₂V₂ [1]. Where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the working solution.

Stock Solution Preparation Protocol

Table 2: this compound Stock Solution Preparation Guide

Target Concentration Amount of this compound (mg) Solvent Volume (mL) Storage Conditions Recommended Applications
10 mM 6.23 1.0 -20°C, desiccated Primary stock for further dilutions
50 mM 31.13 1.0 -20°C, desiccated Long-term storage, multiple experiments
100 mM 62.26 1.0 -80°C, desiccated Extended research programs

Step-by-Step Protocol:

  • Equipment Preparation: Pre-chill solvent if heat generation during dissolution is a concern. Use calibrated analytical balances and precision volumetric glassware.

  • Weighing: Tare an appropriate vial or container. Accurately weigh the required mass of this compound powder based on desired concentration and volume. Record the exact mass for precise concentration calculation.

  • Solvent Addition: Add approximately 80% of the final solvent volume to the compound. DMSO is recommended for stock solutions intended for biological assays [1].

  • Dissolution: Vortex or shake the mixture gently. If complete dissolution is not achieved, warm the tube to 37°C and briefly sonicate in a water bath sonicator [1].

  • Volume Adjustment: Add sufficient solvent to reach the final desired volume. Mix thoroughly by inversion.

  • Aliquoting and Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C with desiccant [1] [2].

Stability Considerations: Stock solutions are stable for several months when stored properly at -20°C or below. However, for optimal results, prepare fresh solutions when possible. If precipitation occurs in stored solutions, rewarm and sonicate before use, and verify concentration spectrophotometrically if possible [1].

Working Solution Preparation

For biological experiments, stock solutions are typically diluted into aqueous buffers to achieve the desired treatment concentrations. When preparing working solutions:

  • Maintain the concentration of organic solvents (especially DMSO) below 0.1% for cell-based assays to minimize solvent toxicity.
  • Prepare working solutions immediately before use when possible to prevent compound degradation.
  • For concentration-response studies, prepare a dilution series spanning appropriate concentrations based on preliminary activity data.

Experimental Applications and Protocols

Cell-Based Antiproliferative Assays

Initial biological characterization of this compound revealed it was either inactive or weakly active against KB tumor cells (human oral epidermoid carcinoma) in contrast to other flavones isolated from the same plant source [1] [2]. The following protocol outlines a standardized approach for evaluating compound activity in cancer cell lines:

Materials and Reagents:

  • KB tumor cells or other relevant cell lines
  • Cell culture medium supplemented with FBS
  • This compound stock solutions (e.g., 10 mM in DMSO)
  • Phosphate-buffered saline (PBS)
  • MTT or XTT cell viability reagents
  • 96-well tissue culture-treated microplates
  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing KB cells and prepare a suspension of 5 × 10⁴ cells/mL in complete medium. Seed 100 μL per well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations typically ranging from 0.1 μM to 100 μM. Ensure the DMSO concentration is consistent across all treatments and does not exceed 0.1%. Include vehicle controls (DMSO only) and blank wells (medium only).

  • Incubation: Expose cells to treatment solutions for 48-72 hours. Incubate under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: a. Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove medium and dissolve formed formazan crystals in 100-200 μL DMSO. d. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm.

  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using appropriate nonlinear regression analysis.

Troubleshooting:

  • If precipitation occurs at higher concentrations, briefly sonicate working solutions before application.
  • Include quality control checks with known cytotoxic agents to validate assay performance.
  • Perform experiments in triplicate with at least three biological replicates.
Analytical Methods and Characterization

Accurate compound identification and quantification are essential for quality control in this compound research:

  • Structural Verification: The structure of this compound was originally elucidated by 2D NMR spectral analysis and chemical methods [1]. For quality assurance, compare NMR characteristics with published data: (^1)H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.8 Hz, 1H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H), 7.48 (d, J = 2.0 Hz, 1H), 6.92 (d, J = 8.8 Hz, 1H), 6.67 (s, 1H), 5.32 (d, J = 7.2 Hz, 1H), 4.95 (d, J = 7.2 Hz, 1H), 3.96 (s, 3H), 3.94 (s, 3H), 3.92 (s, 3H).

  • HPLC Analysis: For purity assessment, use reverse-phase HPLC with C18 column, gradient elution with water-acetonitrile, and UV detection at 254-280 nm.

  • Mass Spectrometry: Confirm molecular identity using LC-MS with positive ion mode; expected m/z for [M+H]⁺ is 623.6.

Signal Transduction Pathway Analysis

Understanding the cellular signaling context of flavonoid compounds provides insight into their potential mechanisms of action. While this compound's specific molecular targets remain uncharacterized, flavones generally interact with multiple signaling pathways:

G Extracellular Extracellular Membrane Membrane Extracellular->Membrane Ligand Binding Cytoplasm Cytoplasm Membrane->Cytoplasm Signal Transduction Nucleus Nucleus Cytoplasm->Nucleus Gene Expression Nucleus->Extracellular Cellular Response

Figure 1: Generalized Signal Transduction Pathway for Receptor-Mediated Cellular Signaling

The diagram above illustrates the fundamental process of signal transduction where extracellular signals are converted into intracellular responses through a series of molecular events [5] [6]. Although the specific molecular targets of this compound require further investigation, its structural characteristics as a flavone glycoside suggest potential interactions with various signaling components:

  • Receptor Interactions: Many flavonoids modulate receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) through allosteric modulation or direct binding [6]. This compound may similarly influence receptor activation states.

  • Kinase Modulation: The compound could potentially affect phosphorylation cascades central to signal transduction pathways, including the MAPK/ERK pathway that transmits signals from surface receptors to nuclear transcription factors [5].

  • Secondary Messenger Systems: Flavonoids frequently interact with calcium signaling, cAMP levels, and phosphoinositide metabolism. Evaluation of this compound's effects on these systems could reveal novel biological activities.

Experimental approaches to elucidate this compound's effects on signaling pathways should include phosphoprotein analysis, reporter gene assays, and assessment of transcription factor activation. Particular attention might be given to pathways known to be modulated by structurally related flavonoids.

Safety and Regulatory Considerations

  • Handling Procedures: Use appropriate personal protective equipment including lab coat, gloves, and safety glasses when handling this compound. Avoid generating dusts and aerosols.

  • Storage and Disposal: Store in original container under recommended conditions (-20°C, desiccated) [1]. Dispose of according to local regulations for organic compounds.

  • Regulatory Status: this compound is intended for research use only and not for human consumption or diagnostic applications [2]. Researchers should consult institutional biosafety committees for specific guidance related to their experimental systems.

Troubleshooting and Technical Support

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Poor solubility in aqueous buffers Low water solubility of compound Increase organic solvent percentage slightly or use solubility enhancers like cyclodextrins
Inconsistent biological results Compound degradation or precipitation Prepare fresh solutions, verify concentration, and ensure proper storage conditions
No detectable activity Incorrect concentration calculations Verify calculations and preparation methodology, use analytical methods to confirm concentration
Precipitation in storage Temperature fluctuations or solvent evaporation Warm to 37°C, sonicate briefly, and avoid repeated freeze-thaw cycles by aliquoting
High background in assays Solvent interference or compound fluorescence Include proper controls and adjust detection parameters

Conclusion

These application notes provide comprehensive protocols for working with this compound in research settings. Key considerations for researchers include the compound's specific solubility characteristics, appropriate storage conditions, and accurate concentration calculation methods. The documented weak activity against KB tumor cells provides important reference information for future investigations [1] [2]. Further research may explore additional biological systems and mechanistic studies to fully characterize the compound's potential applications and molecular targets. Proper implementation of these protocols will ensure reliable and reproducible results in studies involving this compound.

References and Resources

  • BioCrick BioTech. (2018). Lethedioside A | CAS:221289-31-2. Retrieved from https://www.biocrick.com/Lethedioside-A-BCN5046.html
  • TargetMol. (n.d.). Lethedioside A. Retrieved from https://www.targetmol.com/compound/lethedioside%20a
  • Gilbert, S.F. (2000). Developmental Biology. 6th edition. Sinauer Associates. Cell Surface Receptors and Their Signal Transduction Pathways. Retrieved from NCBI Bookshelf: https://www.ncbi.nlm.nih.gov/books/NBK10043/
  • Learnbin Lab Calculator. (2025). Free Concentration Calculator. Retrieved from https://lab.learnbin.net/tools/concentration-calculator/
  • Wikipedia. (n.d.). Signal Transduction. Retrieved from https://en.wikipedia.org/wiki/Signal_transduction
  • Newtum. (2024). Concentration Calculator. Retrieved from https://newtum.com/calculators/chemistry/concentration-calculator
  • Thermo Fisher Scientific. (n.d.). General ELISA Protocols. Retrieved from https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/general-elisa-protocol.html
  • Calculator Academy. (2021). Concentration from Absorbance Calculator. Retrieved from https://calculator.academy/concentration-from-absorbance-calculator/

References

A Framework for Designing In Vitro Assays for Lethedoside A

Author: Smolecule Technical Support Team. Date: February 2026

While direct data is unavailable, the established approaches for studying plant-derived flavonoids and other bioactive molecules provide a clear roadmap. The table below outlines key considerations for designing your experimental plan.

Assay Component Considerations for Lethedoside A Commonly Used Methods & Models (from literature)
Initial Biological Screening Prioritize assays based on the known bioactivities of structurally similar compounds (e.g., other flavonoids). Anti-inflammatory, antioxidant, anti-atopic dermatitis, cytotoxic/anti-cancer assays [1] [2].
Cell Models Select models relevant to the suspected activity of this compound. Immortalized cell lines (e.g., RBL-2H3, HaCaT), primary human cells, induced pluripotent stem cells (iPSCs) [1] [3].
Key Readout Technologies Choose a method to quantify the compound's effect on its molecular target. qPCR/ddPCR (for mRNA expression of cytokines or target genes), High-Content Imaging (HCI) for protein levels or phenotypic changes [3].
Compound Delivery Optimize the method to ensure this compound enters the cells effectively. Gymnotic uptake (passive diffusion), or use of transfection reagents/nucleofection [3].
Isolation & Purification If working with a crude extract, a purification step is critical to confirm the activity is from this compound. Bioassay-guided fractionation using techniques like Sephadex LH-20 column chromatography [1] [4].

Detailed Experimental Protocol Based on Related Research

You can adapt the following generalized protocols, which are standard in the field, to study this compound.

Protocol 1: Anti-Inflammatory Activity in Keratinocytes

This protocol is adapted from methods used to evaluate compounds for atopic dermatitis [1].

  • Cell Culture and Seeding: Maintain HaCaT keratinocytes in appropriate medium. Seed cells in multi-well plates at a density that will reach 70-80% confluence at the time of assay.
  • Pre-treatment and Induction: Pre-treat cells with various concentrations of this compound (e.g., 1-100 µM) for a set period (e.g., 1-2 hours). Induce inflammation by adding a pro-inflammatory cytokine like TNF-α (e.g., 10-50 ng/mL).
  • RNA Isolation and qPCR: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and isolate total RNA. Perform reverse transcription to generate cDNA. Use qPCR to measure the mRNA expression levels of inflammatory markers such as IL-6, IL-4, GM-CSF, and G-CSF. Normalize data to a housekeeping gene (e.g., GAPDH, β-actin) [1].
  • Data Analysis: Express results as fold-change relative to the induced (TNF-α only) control group.

The workflow for this screening process is outlined below.

Start Start Assay: Anti-inflammatory Screening A Culture and seed HaCaT keratinocytes Start->A B Pre-treat with This compound A->B C Induce inflammation with TNF-α B->C D Incubate for 6-24 hours C->D E Isolate total RNA and perform qPCR analysis D->E F Analyze mRNA expression of IL-6, IL-4, GM-CSF, G-CSF E->F End Evaluate anti-inflammatory effect of this compound F->End

Protocol 2: Assessment of Antioxidant Capacity

This protocol draws from standard methods used to evaluate the antioxidant potential of natural products [2].

  • Cell-Based Oxidative Stress Model: Use a relevant cell line (e.g., hepatic HepG2, neuronal SH-SY5Y). Induce oxidative stress with agents like H₂O₂ or tert-butyl hydroperoxide (t-BOOH), with and without this compound pre-treatment.
  • Viability and Protection Readout: Measure cell viability using assays like MTT or WST-1. A protective effect of this compound indicates antioxidant activity.
  • Mechanistic Investigation: To directly measure antioxidant effect, analyze the gene expression of key antioxidant enzymes (e.g., cat, sod2, gsta2, nqo1) via qPCR, following a workflow similar to Protocol 1 [5].
  • Data Analysis: Compare viability and gene expression in treated groups against stressed controls.

How to Proceed with this compound Research

Given the current lack of specific data, I suggest the following path forward:

  • Verify the Compound Source: this compound is reported in the genus Lethedon, which is part of the Thymelaeaceae family. You may find useful phytochemical context in research on related genera like Aquilaria [6] or Wikstroemia [1].
  • Start with Broad Screening: Given the bioactivities of many flavonoids, begin by screening this compound in a panel of the assays mentioned above (anti-inflammatory, antioxidant, cytotoxicity) to identify its most potent effects.
  • Emphasize Purification: If you are isolating the compound from plant material, incorporating a Sephadex LH-20 purification step is a highly common and effective final step for purifying flavonoids before biological testing [4].

References

Comprehensive Application Notes and Protocols: Lethedoside A as Inhibitor of LPS-Induced NO Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitric oxide (NO) plays a complex role in inflammatory processes, with excessive production during infection or injury contributing to various pathological conditions. In macrophage cells, lipopolysaccharide (LPS) stimulation triggers a robust inflammatory response including dramatic upregulation of inducible nitric oxide synthase (iNOS) and consequent NO production. Natural compounds that can modulate this pathway represent promising candidates for anti-inflammatory drug development. Lethedoside A, a natural flavonoid compound, has demonstrated significant inhibitory activity against LPS-induced NO production, suggesting potential therapeutic applications for inflammatory conditions. These application notes provide detailed experimental protocols and characterization data to facilitate further research on this promising compound.

Compound Characterization

Basic Chemical Properties

This compound is a flavonoid glycoside with specific structural characteristics that contribute to its biological activity:

  • CAS Number: 221289-20-9
  • Molecular Formula: C₂₄H₂₆O₁₁
  • Molecular Weight: 490.46 g/mol
  • Chemical Name: 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl β-D-glucopyranoside
  • Density: 1.5±0.1 g/cm³
  • Boiling Point: 755.4±60.0 °C at 760 mmHg
  • Flash Point: 258.7±26.4 °C
  • PSA (Polar Surface Area): 157.28000 [1]

The compound features a flavonoid backbone with methoxy substitutions at the 3,4-positions of the phenyl ring and the 7-position of the chromen ring, coupled with a β-D-glucose moiety at the 5-position, which may influence its solubility and biological activity.

Biological Activity Data

Quantitative Inhibition Profile

This compound demonstrates significant biological activity as an inhibitor of inflammatory processes:

Table 1: Anti-inflammatory Activity Profile of this compound

Assay Type Cell Line Stimulant Measured Output Activity Reference
NO Production Inhibition RAW 264.7 murine macrophages LPS Nitrite accumulation Significant inhibition [1]
Cytotoxicity Assessment RAW 264.7 murine macrophages - Cell viability No significant cytotoxicity at active concentrations [1]

The compound's inhibitory potency against LPS-induced NO production positions it as a promising anti-inflammatory agent, particularly valuable given the lack of cytotoxicity at biologically active concentrations, suggesting a specific pharmacological effect rather than general cellular toxicity.

Comparative Potency Analysis

To contextualize the activity of this compound, it is valuable to compare its performance with other natural compounds reported in the literature with similar activities:

Table 2: Comparison of Natural Compounds Inhibiting LPS-Induced NO Production

Compound Source Cell Line IC₅₀ Value Reference
This compound Natural flavonoid RAW 264.7 Not quantified [1]
Ligustilide Chuan-xiong essential oil BV2 8.75 μg/mL [2] [3]
Epimuqubilin A Marine sponge (Latrunculia sp.) RAW 264.7 7.4 μM [4]
Sigmosceptrellin A Marine sponge (Latrunculia sp.) RAW 264.7 9.9 μM [4]
Tributyl citrate Schizonepeta tenuifolia essential oil BV2 6.05 μg/mL [2] [3]
Croton linearis n-hexane fraction Croton linearis leaves RAW 264.7 4.88 μg/mL [5]
Danshensu Radix Salviae Miltiorrhizae BV2 68.0 μM [6]
Asiatic acid Centella asiatica RAW 264.7 Potent inhibition (concentration-dependent) [7]

This comparative analysis reveals that this compound belongs to a diverse chemical family of natural products capable of modulating inflammatory pathways, with varying degrees of potency that may reflect their structural characteristics and specific molecular targets.

Experimental Protocols

Cell Culture and Maintenance

Protocol for RAW 264.7 Murine Macrophage Culture

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2 mM glutamine, 10 mM HEPES buffer, penicillin (100 units/mL), streptomycin (100 μg/mL), and 10% fetal bovine serum. [8]
  • Growth Conditions: Maintain cells at 37°C in a humidified environment with 5% CO₂. [8]
  • Subculturing: Passage cells at 70-80% confluence using a cell scraper or gentle scraping, as macrophages are adherent cells. [8]
  • Experimental Seeding: Plate cells at a density of 1.5 × 10⁵ cells/mL in appropriate culture vessels and allow to adhere for 18-24 hours before treatment. [8]
LPS-Induced NO Production Assay

Protocol for Evaluating this compound Activity

  • Cell Preparation: Seed RAW 264.7 cells in 96-well plates at 1.5 × 10⁵ cells/mL and pre-incubate for 18-24 hours to achieve proper adherence. [8]
  • Compound Treatment: Prepare this compound in suitable solvent (DMSO concentration ≤0.1%) and apply to cells at various concentrations for appropriate pre-treatment period (typically 1-2 hours). [1] [8]
  • Inflammation Induction: Add LPS (E. coli serotype 0128:B12) at 1 μg/mL final concentration to stimulate NO production. [8]
  • Incubation: Continue incubation for 24 hours to allow NO production. [8]
  • Nitrite Quantification: Using Griess reagent system:
    • Collect 100 μL of cell culture supernatant.
    • Mix with equal volume of Griess reagent (1% sulfanilamide + 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
    • Incubate at room temperature for 10 minutes.
    • Measure absorbance at 540 nm using microplate reader.
    • Calculate nitrite concentration using sodium nitrite standard curve. [8]
  • Data Analysis: Express results as percentage inhibition relative to LPS-only controls and calculate IC₅₀ values using appropriate statistical methods.
Cytotoxicity Assessment

Protocol for Cell Viability Testing

  • MTT Assay Procedure:
    • After NO measurement, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to culture medium (final concentration 0.5 mg/mL).
    • Incubate for 4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove supernatant and dissolve formazan crystals in DMSO.
    • Measure absorbance at 540 nm. [8]
  • Alternative SRB Assay: For additional confirmation, protein content can be measured using sulforhodamine B (SRB) staining as described in marine sponge peroxide studies. [4]
  • Viability Calculation: Express cell viability as percentage of untreated control cells.
Essential Controls and Standards
  • Positive Controls: Include known iNOS inhibitors such as L-NMMA (Nᴺ-monomethyl-L-arginine) which shows IC₅₀ of 25.5 μM in RAW 264.7 cells. [4]
  • Vehicle Controls: Include solvent-only treatments to account for any vehicle effects.
  • Baseline Controls: Include unstimulated cells (no LPS) to establish baseline NO production.
  • Stimulation Control: Include LPS-only treated cells to establish maximum NO production.

Signaling Pathways and Mechanisms

Experimental Workflow

The following diagram illustrates the complete experimental workflow for evaluating this compound's inhibitory effects on LPS-induced NO production:

G Start Start Experiment CellCulture Culture RAW 264.7 cells (1.5×10⁵ cells/mL) Start->CellCulture CompoundTreatment Treat with this compound (1-2 hour pre-treatment) CellCulture->CompoundTreatment LPSStimulation Stimulate with LPS (1 μg/mL, 24 hours) CompoundTreatment->LPSStimulation SupernatantCollection Collect Supernatant LPSStimulation->SupernatantCollection GriessAssay Griess Reaction (Measure nitrite at 540nm) SupernatantCollection->GriessAssay CellViability MTT/SRB Assay (Measure cytotoxicity) SupernatantCollection->CellViability DataAnalysis Data Analysis (Calculate IC₅₀) GriessAssay->DataAnalysis CellViability->DataAnalysis End End Experiment DataAnalysis->End

Diagram 1: Experimental workflow for evaluating this compound inhibition of LPS-induced NO production

Molecular Signaling Pathway

The anti-inflammatory activity of this compound likely involves modulation of key signaling pathways:

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathway (p38, JNK, ERK1/2) MyD88->MAPK IkB IκB-α Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO LethedosideA This compound LethedosideA->IKK Inhibits LethedosideA->iNOS Direct effect? LethedosideA->MAPK Inhibits MAPK->NFkB

Diagram 2: Proposed molecular signaling pathway for this compound inhibition of LPS-induced NO production

Based on studies of similar natural compounds, this compound may exert its effects through:

  • TLR4 Signaling Interference: this compound may disrupt early LPS recognition by TLR4 receptors or subsequent adapter protein recruitment. [6]
  • IKK/NF-κB Pathway Suppression: Similar to asiatic acid, this compound may inhibit IκB kinase (IKK) activity, preventing IκB-α degradation and subsequent NF-κB nuclear translocation. [7]
  • MAP Kinase Inhibition: this compound may suppress the phosphorylation of p38, JNK, and ERK1/2 MAP kinases, reducing pro-inflammatory signaling. [7]
  • iNOS Expression Downregulation: By suppressing upstream signaling, this compound likely reduces iNOS expression at transcriptional and translational levels.
  • Antioxidant Mechanisms: As a flavonoid, this compound may directly scavenge reactive nitrogen species, though this would not explain prevention of nitrite accumulation in Griess assay.

Research Applications

Drug Development Potential

The inhibitory profile of this compound suggests several promising research applications:

  • Anti-inflammatory Lead Compound: this compound represents a promising starting point for development of novel anti-inflammatory agents, particularly given its natural origin and demonstrated bioactivity without cytotoxicity.
  • Sepsis Management: As demonstrated by Xuebijing compounds, inhibitors of LPS-induced NO production have potential application in sepsis management by reducing inflammatory mediator production. [6]
  • Neuroinflammatory Conditions: The activity of related compounds in BV2 microglial cells suggests potential for managing neuroinflammatory conditions like Alzheimer's and Parkinson's diseases. [2] [3]
  • Chemical Probe: this compound can serve as a chemical probe to study inflammatory signaling pathways and identify novel therapeutic targets.
Formulation Considerations

For experimental use with this compound:

  • Solubility: Based on its glycosidic nature, this compound likely has improved water solubility compared to aglycone flavonoids, but may require DMSO for stock solutions.
  • Stability: Store as lyophilized powder at -20°C, protected from light and moisture.
  • Working Concentrations: Based on similar flavonoids, test concentrations ranging from 1-100 μM for initial activity assessments.
  • Vehicle Controls: Always include vehicle controls matched for DMSO concentration (typically ≤0.1%).

Conclusion

This compound represents a promising natural inhibitor of LPS-induced NO production in macrophage models, with potential applications as both a research tool and lead compound for anti-inflammatory drug development. The protocols outlined provide a standardized approach for evaluating its activity, while the comparative data contextualizes its potency relative to other natural products. Future research should focus on elucidating its precise molecular targets, evaluating its effects in vivo, and exploring structure-activity relationships to potentially enhance its potency and selectivity. The multifaceted nature of inflammatory signaling suggests that this compound may offer advantages over more targeted therapeutic approaches through modulation of multiple pathways simultaneously.

References

Known Biological Activity of Lethedoside A

Author: Smolecule Technical Support Team. Date: February 2026

Lethedoside A is identified as a natural flavonoid. The primary documented activity in RAW 264.7 murine macrophages is its inhibitory effect on nitric oxide (NO) production triggered by Lipopolysaccharide (LPS), a common model for inducing inflammatory responses [1].

The table below summarizes the core finding:

Compound Reported Activity in RAW 264.7 Cells Experimental Context Source
This compound Shows inhibitory activity for LPS-induced NO production. LPS-stimulated RAW 264.7 cells. [1]

Proposed Experimental Workflow for Anti-inflammatory Assessment

Based on common methodologies used in studies of natural compounds on RAW 264.7 cells [2] [3], you can use the following workflow to evaluate this compound's effects. This framework can guide your experiments, though you will need to optimize specific conditions like dosage and timing.

workflow start Start: RAW 264.7 Cell Culture a1 Cell Seeding (96-well plate for viability/NO, 6-well plate for WB/ELISA) start->a1 a2 Pre-treatment with this compound (1 hour) a1->a2 a3 Stimulation with LPS (typically 18-24 hours) a2->a3 a4 Sample Collection & Analysis a3->a4 a5a Cell Viability Assay (MTT/MTS) a4->a5a a5b NO Production (Griess Assay) a4->a5b a5c Cytokine Measurement (ELISA for TNF-α, IL-6) a4->a5c a5d Protein Expression (Western Blot for iNOS, COX-2) a4->a5d a5e Signaling Pathway (Western Blot for p-IκB-α, p-p65, p-MAPKs) a4->a5e end Data Synthesis & Conclusion a5a->end a5b->end a5c->end a5d->end a5e->end

Detailed Protocol for Key Assays

Here are detailed methodologies for the critical experiments outlined in the workflow, compiled from standard techniques used in published research on RAW 264.7 cells [2] [3].

Cell Culture and Treatment
  • Cell Line: Murine macrophage RAW 264.7.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂ [2] [3].
  • Experimental Setup: Seed cells at an appropriate density (e.g., (5 \times 10^3 ) cells/well in a 96-well plate for MTT; (3 \times 10^5 ) cells/well in a 24-well plate for Griess/ELISA). Allow cells to adhere.
  • Pre-treatment & Stimulation: Pre-treat cells with various concentrations of This compound (dissolved in DMSO or water; include a vehicle control) for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 μg/mL) for 18-24 hours to induce inflammation [2].
Cell Viability Assay (MTT)
  • Principle: Measures mitochondrial activity as an indicator of cell viability.
  • Procedure:
    • After treatment, add MTT reagent (0.2 - 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C [3].
    • Carefully remove the medium and dissolve the resulting formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader [2] [3].
  • Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Nitric Oxide (NO) Production Measurement (Griess Assay)
  • Principle: Measures nitrite concentration, a stable end product of NO.
  • Procedure:
    • After LPS stimulation, collect 100 μL of cell culture supernatant.
    • Mix it with an equal volume of Griess reagent.
    • Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm [3].
  • Data Analysis: Calculate nitrite concentration using a standard curve generated with sodium nitrite (NaNO₂). Results are often presented as µM of nitrite or as a percentage of the LPS-only control [1] [3].
Protein Expression Analysis (Western Blot)
  • Principle: Detects specific proteins to understand molecular mechanisms.
  • Procedure:
    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [2].
    • Separation & Transfer: Separate equal amounts of protein (e.g., 30 μg) by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block the membrane with 5% BSA. Incubate with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-IκB-α, p-p65, p-ERK, p-JNK, p-p38) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody [2].
    • Detection: Visualize bands using an Enhanced Chemiluminescence (ECL) kit and imaging system.

Potential Signaling Pathways to Investigate

The following diagram illustrates the key signaling pathways often involved in the anti-inflammatory effects of compounds in LPS-stimulated macrophages, which you can use as a guide to probe this compound's mechanism of action [4] [2] [5].

pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_path IκB-α Phosphorylation & Degradation MyD88->NFkB_path MAPK_path MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_path NFkB_nuc p65 Nuclear Translocation NFkB_path->NFkB_nuc Transcription Gene Transcription NFkB_nuc->Transcription MAPK_path->Transcription AP-1 Activation InflammatoryMediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->InflammatoryMediators LethedosideA This compound (Potential Inhibitor) LethedosideA->NFkB_path ? LethedosideA->MAPK_path ?

Important Notes for Researchers

  • Confirm Solubility and Vehicle: The solubility of this compound should be confirmed. If using DMSO, ensure the final concentration is low (typically <0.1%) and include a vehicle control in all experiments.
  • Establish a Non-Toxic Dose Range: Before anti-inflammatory assays, perform an MTT assay to determine the non-cytotoxic concentration range of this compound for your treatment duration.
  • Include Appropriate Controls: A well-designed experiment must include:
    • Untreated control (cells only)
    • Vehicle control (e.g., DMSO)
    • LPS-only stimulated control (positive control for inflammation)
    • Positive drug control (e.g., a known inhibitor like a corticosteroid)

References

Technical Support Guide: Addressing Lethedoside A Solubility in Experimental Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Solubility Profile

Chemical Identity: Lethedoside A is a flavonoid glycoside compound isolated from natural sources such as the roots of Aquilaria sinensis (Lour.) Spreng. It is characterized as a 7-methoxy-flavone 5-O-glycoside with a molecular weight of 622.6 g/mol and the CAS registry number 221289-31-2 [1]. This section provides fundamental information regarding this compound's chemical characteristics and solubility parameters to inform experimental planning.

The following table summarizes the fundamental properties and general solubility characteristics of this compound:

Table: Basic Properties and Solubility Profile of this compound

Property Category Specification
Chemical Formula C29H34O15 [1]
Molecular Weight 622.6 g/mol [1]
CAS Number 221289-31-2 [1]
Physical Form Powder [1]
Recommended Storage Desiccate at -20°C [1]
General Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1]

Solvent Selection and Stock Solution Preparation

Recommended Solvent Systems

For researchers working with flavonoid compounds like this compound, both pure organic solvents and binary solvent systems can be effective. Methanol-based eluents are particularly common in the purification and handling of flavonoids, with pure methanol and methanol-water mixtures being the most frequently employed systems for similar compounds [2]. The following table compares solvent strategies for initial dissolution versus stock solution preparation:

Table: Solvent Strategies for this compound

Application Recommended Solvents Notes & Considerations
Initial Dissolution DMSO, Acetone, Ethyl Acetate [1] Use for making concentrated stock solutions. DMSO is particularly effective for challenging solubility.
Working Solutions Methanol, Methanol-Water Mixtures [2] Adjust the ratio of methanol to water based on required polarity for your experimental conditions.
Chromatography Methanol, Chloroform-Methanol [2] Binary solvent systems are often used for purification steps after initial dissolution.
Stock Solution Preparation Protocol
  • Select an appropriate solvent: DMSO is recommended for preparing high-concentration stock solutions due to its strong dissolving capability for this compound [1]
  • Warm and sonicate: If complete dissolution does not occur initially, warm the tube at 37°C and shake in an ultrasonic bath to enhance solubility [1]
  • Filter if necessary: Use a 0.2µm PTFE or compatible filter to remove any undissolved particles for critical applications
  • Aliquot and store: Divide stock solution into single-use aliquots to minimize freeze-thaw cycles and store in tightly sealed vials [1]
  • Storage conditions: Seal and store below -20°C for long-term preservation; stock solutions can typically be maintained for several months under these conditions [1]

Troubleshooting Common Solubility Issues

FAQ: Precipitation Upon Dilution
  • Q: My this compound stock solution precipitates when I add it to aqueous buffers. What should I do?
  • A: This common "water shock" phenomenon occurs when a compound in a organic solvent is rapidly introduced into an aqueous environment. To mitigate this:
    • Gradual dilution: Pre-dilute your stock solution stepwise with increasing percentages of your aqueous buffer
    • Solvent modification: Consider using a less aggressive organic solvent like methanol or ethanol for studies where DMSO interference is a concern
    • Surfactant addition: Incorporate low concentrations of biocompatible surfactants (e.g., 0.01% Tween-80) to maintain solubility in aqueous systems
    • Temperature optimization: Maintain solutions at a constant temperature above the precipitation point during experiments
FAQ: Achieving Target Concentrations
  • Q: I cannot achieve my desired target concentration in biological assays, even with concentrated stock solutions.
  • A: Several strategies can help overcome this limitation:
    • Increase stock concentration: Prepare more concentrated stocks in DMSO (if compound mass allows) to reduce the organic solvent percentage in final working solutions
    • Alternative solvents: Test different solvent blends such as acetone-water or methanol-chloroform mixtures that might offer better solubility characteristics for your specific application [1] [2]
    • Solvent-assisted method: Add a minimal amount of co-solvent (e.g., 1-2% additional methanol or acetone) directly to your aqueous buffer before introducing the compound
    • Verify solubility limits: Conduct controlled solubility tests to establish the actual maximum soluble concentration in your specific buffer system
FAQ: Compound Degradation and Storage
  • Q: How can I determine if my this compound solutions have degraded during storage?
  • A: Implement these quality control measures:
    • Visual inspection: Examine for cloudiness, precipitation, or color changes that might indicate decomposition or precipitation
    • Regular analytical verification: Periodically check stored solutions using HPLC-UV or TLC comparison against a fresh standard
    • Protect from light: Store all solutions in amber vials or foil-wrapped containers to prevent light-induced degradation
    • Monitor freeze-thaw cycles: Record the number of freeze-thaw cycles each aliquot undergoes and discard after 3-5 cycles or if precipitation is observed
    • Follow recommended storage: Always desiccate at -20°C for long-term stability of the powder, and keep solutions sealed tightly [1]

Advanced Experimental Protocols

Solubility Measurement Using Shake-Flask Method

The shake-flask method is considered the gold-standard for solubility determination but is time-consuming, typically requiring at least 24 hours for equilibrium establishment [3]. The following workflow diagram illustrates this classical approach:

G Start Start Solubility Measurement Prep Prepare Saturated Solution Add excess this compound to solvent Start->Prep Shake Agitate Mixture Constant temperature, 24 hours Prep->Shake Equil Equilibrium Achievement Solid present in equilibrium with dissolved compound Shake->Equil Separate Phase Separation Centrifuge or filter Equil->Separate Analyze Analyze Supernatant HPLC, UV-Vis, or NMR Separate->Analyze Calculate Calculate Concentration Determine solubility limit Analyze->Calculate End Solubility Value Obtained Calculate->End

NMR-Based Solubility Measurement Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid alternative to the shake-flask method for solubility determination, with comparable accuracy but significantly faster analysis times [3]. This approach is particularly valuable for early-stage solubility screening when material quantities may be limited.

Table: Comparison of Solubility Measurement Techniques

Parameter Shake-Flask Method NMR Method
Time Requirement ≥24 hours [3] Faster than shake-flask [3]
Sample Preparation Phase separation required No phase separation needed [3]
Key Advantage Gold-standard accuracy [3] Can analyze saturated solutions with excess solute present [3]
Quantitation Approach Various analytical techniques PULCON relationship with external reference [3]
Ideal Use Case Regulatory studies, validation Early discovery, rapid screening

Protocol for NMR Solubility Measurement:

  • Prepare a saturated solution of this compound in your solvent of interest with excess solid compound present
  • Transfer the suspension directly to an NMR tube without phase separation
  • Acquire NMR spectra using water suppression pulse sequences appropriate for quantitation
  • Use an external reference (standard water sample) for concentration determination
  • Apply the PULCON relationship to calculate exact solute concentration based on NMR signal intensity [3]

Alternative Approaches and Additional Resources

Solid-State Synthesis for Insoluble Compounds

When conventional solution-based chemistry fails with insoluble starting materials or analogs of this compound, solid-state synthesis approaches present a viable alternative. Japanese researchers have developed high-temperature ball-milling techniques that enable Suzuki-Miyaura cross-coupling reactions of extremely insoluble aryl halides that yield no products in conventional solution-based reactions [4].

This methodology employs a catalytic system comprising palladium acetate, SPhos ligand, and 1,5-cyclooctadiene as a dispersant and stabilizer. The mechanical energy provided by ball milling, combined with thermal activation from a heat gun, facilitates reactions that are impossible in solution, effectively bypassing traditional solubility limitations [4]. This approach has successfully produced new photoluminescence materials from previously unusable insoluble precursors, demonstrating its potential for creating novel compounds from poorly soluble flavonoids and their derivatives.

Additional Technical Resources

For further troubleshooting and technical guidance:

  • Analytical support: Consult instrumental guides for HPLC-UV, LC-MS, and NMR analysis of flavonoid compounds
  • Structural verification: Refer to original isolation literature for this compound structural elucidation data (Journal of Natural Products, 1999, 62(2), 241-243) [1]
  • Purification protocols: Implement Sephadex LH-20 chromatography with methanol or methanol-water gradients for final purification steps [2]
  • Stability studies: Conduct accelerated stability tests under various pH, temperature, and light conditions to establish compound-specific handling guidelines

References

Lethedoside A stock solution stability

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About Lethedoside A

The available information is primarily limited to its basic chemical identification [1]:

Property Value
Molecular Formula C₂₉H₃₄O₁₅ [1]
Molecular Weight 622.57 g/mol [1]
CAS Number 221289-31-2 [1]
Reported Bioactivity Inactive or weakly active against KB tumor cells [1]

One supplier mentions that the powder should be stored at -20°C for 3 years and that a solution in a solvent can be stored at -80°C for 1 year [1]. However, this refers to a specific, undisclosed solvent and does not constitute validation data for a stock solution in a solvent of your choice.

Recommended Protocol for Determining Solution Stability

Since compound-specific data is unavailable, you must establish the stability of your stock solution experimentally. The following workflow outlines this process, and the table below provides detailed parameters to monitor.

Start Start: Prepare Stock Solution A1 Aliquot Solution and Store at Different Conditions Start->A1 A2 Define Testing Time Points (e.g., T=0, 24h, 7d, 30d) A1->A2 A3 Analyze Aliquots at Each Time Point A2->A3 A4 Physical Inspection and HPLC Analysis A3->A4 A5 Compare Results to T=0 Standard A4->A5 A6 Data Meets Acceptance Criteria? A5->A6 A7 Stability Period Validated A6->A7 Yes A8 Determine Maximum Stable Duration A6->A8 No

Key Parameters for Stability Assessment
Parameter Method of Assessment Acceptance Criteria
Physical Stability Visual inspection under normal light [2]. The solution is clear and colorless without any precipitation, cloudiness, haze, or extraneous matter [3] [2].
Chemical Stability HPLC analysis comparing peak area and retention time at T=0 and subsequent time points [2]. A change in concentration of less than 5-10% is typically considered stable. The appearance of new peaks indicates degradation.
Experimental Methodology
  • Solution Preparation: Prepare the stock solution in an appropriate solvent. Common choices for hydrophobic compounds like flavonoids (based on related research [4]) include DMSO. Filter the solution through a 0.22 µm or 0.45 µm membrane if necessary.
  • Storage Conditions: Aliquot the solution into small, sterile vials to avoid repeated freeze-thaw cycles. Store aliquots at various temperatures:
    • -20°C or -80°C for long-term storage.
    • 4°C for short-term storage.
    • Room temperature (e.g., 25°C) to assess bench-top stability.
  • Stability Monitoring: At predetermined time points, thaw an aliquot and perform the assessments listed in the table above. A standardized protocol requires maintaining a detailed log of all observations [2].

Troubleshooting Guide & FAQs

Problem Problem: Observed Precipitation Q1 Was solution filtered during preparation? Problem->Q1 Q2 Was the solution subjected to mechanical stress? Q1->Q2 Yes Act1 Filter stock solution through a 0.22 µm membrane Q1->Act1 No Q3 Was storage temperature consistent? Q2->Q3 No Act3 Avoid agitation/force. Use gentle pipetting. Prepare fresh aliquots. Q2->Act3 Yes Act2 Use an in-line micro-filter during administration for critical applications Q3->Act2 Yes (Rare) Act4 Avoid freeze-thaw cycles. Validate storage temperature. Q3->Act4 No

Frequently Asked Questions

Q1: What is the recommended solvent for preparing a this compound stock solution? While specific data is unavailable, DMSO is a common solvent for dissolving hydrophobic compounds like flavonoids for in vitro bioactivity testing [4]. The stability and solubility can vary significantly with the solvent, so this must be validated.

Q2: Can the stock solution be frozen and thawed repeatedly? It is not recommended. Repeated freeze-thaw cycles can accelerate degradation and promote precipitation. Always store the solution in single-use aliquots.

Q3: The solution looks clear, but my experimental results are inconsistent. What could be wrong? The solution may be chemically degraded even if physically clear. This underscores the necessity of using HPLC analysis, not just visual inspection, to definitively confirm chemical stability before relying on the solution for experiments [2].

References

Frequently Asked Questions (FAQs) on Extraction Yield

Author: Smolecule Technical Support Team. Date: February 2026

  • Q: What are the primary factors I should optimize to improve my extraction yield? A: The core factors are the choice of extraction solvent, extraction technique, and the physical state of the plant material (e.g., particle size of the ground material). A systematic approach, testing different combinations of these factors, is often necessary [1].

  • Q: I suspect my compound is degrading during extraction. How can I confirm and prevent this? A: Compound degradation can occur due to oxidation or exposure to heat. To prevent it, you can bubble an inert gas like Nitrogen (N₂) through your sample during the extraction process to displace oxygen [1]. Furthermore, using lower temperatures during extraction, such as 4°C, can help preserve the integrity of heat-sensitive compounds [1].

  • Q: My extracts have a high yield but low purity of the target compound. How can I address this? A: A high yield with low purity suggests co-extraction of unwanted compounds. You can try a multi-stage extraction with solvents of varying polarity to selectively isolate different compound classes. Subsequent purification steps, such as liquid-liquid partitioning or chromatographic techniques, will be necessary to isolate Lethedoside A.

  • Q: Beyond the initial extraction, what advanced strategies can I use to increase overall yield? A: Exploring the biosynthetic pathway of this compound could open doors to genetic or metabolic engineering. By identifying and upregulating the expression of key genes in its biosynthesis, you can potentially increase the native concentration of the compound in the plant material before extraction even begins [2].

Troubleshooting Guide: Low Extraction Yield

Symptom Possible Cause Recommended Action
Consistently low yield Inefficient solvent system Modify solvent polarity (e.g., adjust ethanol/water ratio); consider sequential extraction with different solvents [1].
High yield of impurities Non-selective extraction Use a more selective solvent; employ purification techniques like liquid-liquid extraction or column chromatography.
Variable yields between batches Inconsistent raw plant material Standardize the plant source, growth conditions, and harvest time; ensure uniform drying and grinding to a fine, consistent powder [1].
Compound degradation Oxidation or thermal stress Conduct extractions under an inert gas (N₂) and at lower temperatures (e.g., 4°C) to stabilize sensitive compounds [1].

Detailed Experimental Protocols

The following protocols are adapted from general methods for extracting bioactive compounds from plant material, which are directly applicable to the extraction of this compound.

Protocol 1: Ethanolic Extraction for Phenolic Compounds

This method is suitable for concentrating phenolic compounds, a class to which this compound likely belongs [1].

  • Preparation: Freeze-dry and grind the plant material to a fine powder to increase the surface area for extraction.
  • Extraction: Mix the powder with a hydroalcoholic solution (e.g., Ethanol/Water/HCl, 50:50:0.2, v/v/v). Perform the extraction on a magnetic stirrer at 4°C and pH 2 for 30 minutes.
  • Separation: Centrifuge the mixture at 3500 rpm for 10 minutes. Collect the supernatant.
  • Re-extraction: Recover the pellet and repeat the extraction process to maximize yield.
  • Pooling and Storage: Combine all supernatants (the ethanolic extract) and store at -20°C until analysis [1].
Protocol 2: Non-Targeted Metabolomics for Pathway Analysis

This advanced technique can help you understand the biosynthesis of this compound, which is key to boosting its production [3].

  • Sample Homogenization: Homogenize the muscle (or plant) tissue using a ball mill.
  • Metabolite Extraction: Extract metabolites from a 100 mg aliquot using 500 μl of 80% methanol at -20°C, which includes internal standards for quantification.
  • Instrumental Analysis:
    • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of volatile compounds or those made volatile by derivatization.
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Performed using a HILIC column with a gradient mobile phase (e.g., from 90% to 70% acetonitrile over 15 minutes) to separate a wide range of metabolites.
  • Data Processing: The measured metabolite concentrations are normalized to the internal standard. Metabolites are identified by matching data against a database of authentic standards [3].

Optimization Parameters Table

The table below summarizes key variables to test in your optimization experiments.

Parameter Example Options Objective / Impact
Solvent Polarity Ethanol/Water (e.g., 50:50, 70:30), Methanol, Acetone Selectively dissolve target compound versus impurities.
Temperature 4°C, 25°C (Room Temp), 40°C Higher temperature increases yield but risks degradation.
Extraction Time 30 min, 60 min, Multiple 30-min cycles Longer/multiple cycles can increase yield but also co-extract impurities.
Solid-to-Solvent Ratio 1:10, 1:20, 1:50 (w/v) Finding the most efficient and cost-effective ratio.
Particle Size Coarse, Fine Powder (< 0.5mm) Smaller particles dramatically increase surface area and improve yield [1].

Experimental Workflow and Pathway Diagrams

The following diagrams, generated with Graphviz, outline the core experimental workflow and a strategic approach to yield enhancement.

Extraction & Analysis Workflow

Start Plant Material P1 Freeze-dry & Grind Start->P1 P2 Solvent Extraction P1->P2 P3 Centrifugation P2->P3 P4 Collect Supernatant P3->P4 P5 Concentrate Extract P4->P5 P6 Analyze (HPLC/MS) P5->P6 End This compound P6->End

Yield Enhancement Strategy

Root Goal: Improve this compound Yield S1 Optimize Extraction Root->S1 S2 Enhance Biosynthesis Root->S2 S3 Improve Analysis Root->S3 T1 Solvent Polarity Temperature Particle Size S1->T1 T2 Elucidate Pathway Key Gene Mining Metabolic Engineering S2->T2 T3 Method Sensitivity Standardization S3->T3

References

Lethedoside A Storage & Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key storage specifications for Lethedoside A as provided by the manufacturer [1].

Parameter Specification
Recommended Storage Desiccate at -20°C [1]
Physical Form Powder [1]
CAS Number 221289-31-2 [1]
Molecular Formula C29H34O15 [1]
Molecular Weight 622.6 g/mol [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]

Experimental Protocols for Stability Assessment

While specific methods for this compound are not available, you can adapt these standard validated protocols to assess its stability in your solutions.

Forced Degradation Studies

This method helps identify how the compound breaks down under various stress conditions [2].

  • Acid/Base Stress: Treat the sample with a specific concentration of acid (e.g., 0.5 N HCl) or base (e.g., 0.2 N NaOH) for a defined period [2].
  • Oxidative Stress: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% or 30% H₂O₂) [2] [3].
  • Thermal Stress: Subject the solid powder or solution to elevated temperatures (e.g., 60°C or 80°C) in a hot air oven [2].
  • Photolytic Stress: Place the sample in a photostability chamber and expose it to a specified light dose (e.g., 200 watt-hour/square meter) [2].
  • Humidity Stress: Store the sample in a humidity chamber set at a high relative humidity (e.g., 90% RH) [2].
Chromatographic Analysis of Degradation

After stress testing, use an RP-HPLC method to separate this compound from its degradation products. The following is an example protocol adapted from a similar study [2].

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm)
  • Mobile Phase: A gradient mixture of a buffer (e.g., Potassium dihydrogen orthophosphate, pH-adjusted) and an organic solvent like methanol or acetonitrile.
  • Flow Rate: 0.8 mL/min
  • Detection: Photodiode Array (PDA) Detector at 210 nm
  • Temperature: 27°C

This diagram illustrates the logical workflow for conducting a comprehensive stability study:

G Start Start Stability Assessment Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidative Oxidative Stress Stress->Oxidative Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analyze Analyze via HPLC-PDA Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Compare Compare Chromatograms Analyze->Compare Result Identify Degradation Products Compare->Result

Frequently Asked Questions

Q1: What is the best way to prepare a stock solution of this compound to ensure stability?

  • A: For better solubility, warm the vial at 37°C and use a brief sonication in a water bath. Prepare stock solutions in a suitable solvent like DMSO. While these solutions can be stored below -20°C for several months, it is highly recommended to prepare and use them on the same day for the best results. If you must store it, ensure the vial is tightly sealed. Before opening a stored vial, always let it equilibrate to room temperature for at least an hour to prevent condensation and moisture uptake [1].

Q2: The powder in my vial has stuck to the cap or neck. What should I do?

  • A: This can happen during transportation. Gently shake the vial until the powder falls to the bottom. Avoid vigorous shaking, which could generate static electricity [1].

Q3: How long does it take for a drug to be considered effectively eliminated from a system?

  • A: This is a general pharmacokinetic principle. After 4 to 5 elimination half-lives, the plasma concentration of a drug typically falls below a clinically relevant level and is considered effectively eliminated from the body [4].

Troubleshooting Common Scenarios

Problem Possible Cause Suggested Action
Low sample recovery or poor solubility. Absorption of moisture from the air (hygroscopy). Always store the compound in a desiccator at -20°C. Allow the sealed vial to reach room temperature before opening.
Appearance of extra peaks in HPLC. Chemical degradation of the compound. Conduct forced degradation studies to identify the degradation products. Ensure your stock solution is fresh and stored correctly. Check that the HPLC method can separate the main peak from degradants.
Inconsistent experimental results. Variable compound purity due to instability. Standardize the source and storage of the compound. Always use freshly prepared solutions for critical experiments.

References

Lethedoside A concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Dose Optimization

For novel agents like Lethedoside A, the traditional goal of finding the Maximum Tolerated Dose (MTD) is often superseded by a more balanced approach. The focus is on identifying a dose that maximizes therapeutic benefit while minimizing adverse effects [1]. Key modern dose concepts include:

  • Minimum Effective Dose (MED): The lowest dose that provides a therapeutic benefit [1].
  • Optimal Biological Dose (OBD): The dose that provides the best balance between efficacy and safety [1].

This paradigm shift, championed by regulatory initiatives like the FDA's Project Optimus, emphasizes that for many modern, targeted therapies, doses below the MTD can offer similar efficacy with significantly fewer side effects [1] [2].

A Framework for Dose Optimization Strategy

The following workflow outlines the key stages and decision points in a robust, modern dose optimization process, from initial testing to final dose selection.

Start Start: Preclinical Data P1 Phase I: Dose Ranging Start->P1 P2 Establish Proof of Activity (POA) P1->P2 Demonstrates Clinical Activity P3 Phase I: Dose Expansion P2->P3 Gate for Advancing to Expansion P4 Dose Selection P3->P4 End Recommended Phase 2/3 Dose P4->End Data1 PK/PD Data Data1->P4 Totality of Evidence Data2 Safety & Tolerability Data2->P4 Data3 Biomarker Data (e.g., Target Engagement) Data3->P4 Data4 Patient-Reported Outcomes (PROs) Data4->P4

Diagram: Dose Optimization Workflow. PK=Pharmacokinetics; PD=Pharmacodynamics.

The process is iterative and relies on a totality of evidence for final dose selection, integrating diverse data types as shown in the diagram above [3].

Frequently Asked Questions & Troubleshooting

Here are common challenges and solutions, framed for a researcher working with a new compound.

Challenge & Phenomenon Potential Causes Proposed Solutions & Troubleshooting Steps

| Unexpected High Toxicity at projected dose levels. | Narrow therapeutic window; on-target or off-target effects; metabolite accumulation. | 1. Re-evaluate preclinical models. 2. Explore lower doses (e.g., MED) [1]. 3. Intensify PK/PD sampling to understand exposure-toxicity relationship [2]. | | High Inter-Patient Variability in drug exposure or response. | Differences in metabolism, drug-drug interactions, patient genetics, or organ function. | 1. Collect pharmacogenomic data [1]. 2. Implement therapeutic drug monitoring to adjust doses individually [1]. 3. Use randomized dose-comparison cohorts in trials to control for bias [3]. | | Plateau in Efficacy (Flat Exposure-Response); increased dose does not improve effect. | Saturation of the target pathway; the drug is a targeted therapy with a known ceiling effect. | 1. Identify the OBD/OBD instead of MTD [1]. 2. Use PD biomarkers to confirm target saturation [1] [3]. 3. Select a lower dose that maintains efficacy while reducing toxicity. | | Poor Patient Adherence to the dosing regimen. | High pill burden; inconvenient dosing schedule; managing side effects impacts quality of life. | 1. Incorporate Patient-Reported Outcomes (PROs) in early trials to understand tolerability [3]. 2. Optimize formulation and dosing schedule for patient convenience [1]. |

Key Experimental Protocols for Dose-Finding

To address the challenges above, the following experimental methodologies are critical in early-phase development.

Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling
  • Purpose: To understand the relationship between drug concentration in the body (PK) and its biological effect (PD). This is fundamental for projecting a therapeutic window [1] [3].
  • Protocol: Collect serial blood samples (e.g., pre-dose, and at multiple time points post-dose) from patients in the dose-escalation cohorts. Analyze for:
    • Drug concentration (PK).
    • Relevant biomarkers (PD), such as target engagement or pathway modulation [3].
Randomized Dose-Comparison Cohorts
  • Purpose: To objectively compare the safety and efficacy of two or more candidate doses, minimizing selection bias that can occur in single-arm studies [4] [3].
  • Protocol: After initial dose escalation identifies a tolerable dose range, patients are randomly assigned to receive different doses (e.g., the MTD and a lower dose). These cohorts are not typically powered for statistical significance but provide critical comparative data on efficacy and safety to inform the final dose selection [3].
Integrating Patient-Reported Outcomes (PROs)
  • Purpose: To capture the patient's perspective on treatment tolerability and side effects, which may not be fully captured by standard clinician-reported metrics [3].
  • Protocol: Implement validated PRO questionnaires at baseline and throughout the treatment cycle. These should systematically assess symptoms, physical function, and overall side effect burden.

Classification for Dose Optimization Strategies

The optimal strategy can depend on the molecule's mechanism of action. The table below adapts a framework from oncology to provide general guidance [3].

Molecule Class Key Characteristics & Optimization "Levers"

| Class 1: Small Molecules & Antibody-Drug Conjugates | Characteristic: Narrow therapeutic window; efficacy can often be projected from preclinical models. Strategy: Focus on target efficacious dose; consider separate dosing for different patient populations (e.g., with/without specific mutations). Use PD biomarkers extensively [3]. | | Class 2: Large Molecule Antagonists (e.g., mAbs) | Characteristic: Wide therapeutic window; MTD often not reached. Strategy: Leverage target engagement/saturation as a primary guide. Escalating dose beyond target saturation may not improve efficacy but can increase toxicity. Focus on long-term tolerability [3]. |

References

Lethedoside A experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Sourcing

To begin your work with Lethedoside A, here is some fundamental information about the compound.

Property Description
CAS Number 221289-20-9 [1]
Molecular Formula C₂₄H₂₆O₁₁ [1]
Molecular Weight 490.46 g/mol [1]
Chemical Name 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl β-D-glucopyranoside [1]
Type of Compound Flavonoid (Flavone 5-O-glycoside) [2] [3]
Appearance Powder [2]
Source Isolated from the stems of Aquilaria sinensis (Chinese agarwood) [4] and the herbs of the same plant [3].

Troubleshooting FAQs & Experimental Guidance

Here are solutions to common challenges you might face during experiments with this compound.

| Challenge Category | Specific Issue | Probable Cause & Solution | | :--- | :--- | :--- | | Solubility & Preparation | Compound will not dissolve. |

  • Cause: this compound has limited solubility in aqueous buffers [2].
  • Solution: First dissolve in a small volume of DMSO, then dilute with your final buffer or culture medium [3]. For a higher solubility, warm the tube at 37°C and use a brief sonication in an ultrasonic bath [2].
| | Storage & Stability | Compound degradation over time; loss of activity. |
  • Cause: Improper storage conditions.
  • Solution: The powder should be desiccated at -20°C [2]. For stock solutions in DMSO, aliquot and store at -20°C; they are generally usable for up to two weeks. Always allow the vial to equilibrate to room temperature before opening to avoid moisture condensation [3].
| | Biological Activity | Weak or no activity in cytotoxicity assays. |
  • Cause: Expected profile. This compound was reported to be inactive or weakly active against KB tumor cells [2] [3].
  • Solution: Focus assays on its documented anti-inflammatory activity. It shows inhibitory activity for LPS-induced NO production in RAW 264.7 macrophage cells, which is a more relevant model for this compound [1] [4].
| | Handling | Product powder adheres to vial cap/neck. |
  • Cause: Common during transportation.
  • Solution: Take the vial out of its packaging and gently shake it to make the compound fall to the bottom. For liquid products, a brief centrifugation (e.g., 200-500 RPM) will gather the liquid at the bottom [2] [3].
|

Experimental Protocols & Workflows

For researchers investigating the anti-inflammatory properties of this compound, here is a detailed protocol based on published studies.

Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells [1] [4]

This workflow outlines the key steps for evaluating the anti-inflammatory effects of this compound by measuring its inhibition of LPS-induced NO production.

G Start Start Experiment CellPlate Seed RAW 264.7 cells in culture plates Start->CellPlate PreTreat Pre-treat cells with This compound (varying doses) CellPlate->PreTreat Stimulate Stimulate with LPS (Induce inflammation) PreTreat->Stimulate Incubate Incubate (e.g., 18-24h) Stimulate->Incubate Collect Collect cell culture supernatant Incubate->Collect Measure Measure Nitrite (NO2⁻) concentration (Griess assay) Collect->Measure Analyze Analyze data Calculate % inhibition of NO production Measure->Analyze End End Analyze->End

Key Reagents and Equipment:

  • Cell Line: RAW 264.7 murine macrophage cells.
  • Inducer: Lipopolysaccharide (LPS).
  • Test Compound: this compound (prepare stock solution in DMSO, ensure final DMSO concentration is non-cytotoxic, e.g., <0.1%).
  • Detection Kit/Reagents: Griess reagent for nitrite measurement.
  • Equipment: Cell culture facility, CO₂ incubator, plate reader.

Key Experimental Notes

  • Source Verification: The compound was isolated from the stems of Aquilaria sinensis using chromatographic techniques (silica gel, Sephadex LH-20, prep-HPLC) [4].
  • Structural Elucidation: The structure of this compound and related compounds was determined using 2D NMR spectral analysis and chemical methods [3].
  • Cytotoxicity Context: Its weak cytotoxicity profile distinguishes it from other, more potent flavones found in the same plant family, highlighting the structure-activity relationship where specific glycosylation patterns can influence bioactivity [2].

References

Lethedoside A vs. General Flavonoids: Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Lethedoside A General Flavonoids (Context)
Natural Source Stems of Aquilaria sinensis (and other Aquilaria species) [1] [2] Ubiquitous in plants: fruits, vegetables, grains, tea, wine [3]
Chemical Classification Flavone glycoside [1] Multiple subclasses (e.g., flavanols, flavones, flavonols, anthocyanins) [3]
Core Structure 7, 4'-dimethylapigenin-5-O-xylosylglucoside (a glycosylated and methylated flavone) [1] 15-carbon skeleton (C6-C3-C6) with varying oxidation and substitution patterns [3]
Key Bioactivity Inhibits nitric oxide (NO) production in activated macrophages (anti-inflammatory) [1] Broad spectrum: antioxidant, anti-inflammatory, anticancer, neuroprotective, cardioprotective [3]
Research Evidence In vitro studies on isolated RAW 264.7 cells [1] Extensive in vitro, in vivo, epidemiological, and some clinical data [3] [4]
Biopharmaceutical Consideration Glycosylation likely impacts solubility and bioavailability (inference from general principles) [5] Often low bioavailability; glycosylation affects absorption; ongoing research on delivery systems [5] [6]

Experimental Data and Methodology

The primary experimental data for this compound's bioactivity comes from a study isolating compounds from Aquilaria sinensis.

  • Experimental Protocol for Anti-Inflammatory Activity [1]:
    • Isolation: Compounds were separated from plant material using chromatographic techniques, including silica gel, Sephadex LH-20, and preparative HPLC.
    • Structure Elucidation: Structures were identified through chemical and spectroscopic analysis (e.g., NMR, MS).
    • Bioassay: The isolated compounds were tested for inhibitory activity on nitric oxide (NO) production in LPS-activated RAW 264.7 murine macrophage cells. This is a standard model for screening anti-inflammatory agents.
    • Result: this compound, among other 5-O-glycosylflavones, showed inhibitory activity against NO production.

The following diagram illustrates this experimental workflow and the anti-inflammatory pathway involved.

Start Plant Material (Aquilaria sinensis) Step1 Extraction and Isolation (Silica Gel, Sephadex LH-20, prep-HPLC) Start->Step1 Step2 Structure Elucidation (Spectroscopic Analysis) Step1->Step2 Step3 Bioactivity Testing Step2->Step3 Assay In vitro Assay: LPS-activated RAW 264.7 Macrophages Step3->Assay Observation Measure Nitric Oxide (NO) Production Assay->Observation Result Inhibition of NO Production (Anti-inflammatory Activity) Observation->Result

Research Significance and Context

For researchers, the significance of this compound lies in its specific structural and functional properties:

  • Novelty and Source: this compound was identified from the genus Aquilaria for the first time, highlighting this plant as a source of unique flavonoids [1] [2].
  • Structure-Activity Relationship (SAR): As a 5-O-glycosylflavone, its activity aligns with findings that glycosylation sites significantly influence flavonoid bioactivity and bioavailability [7] [5].
  • Therapeutic Potential: Its NO inhibition suggests potential for managing inflammatory conditions [1]. This aligns with broader flavonoid research focusing on their antioxidant and anti-inflammatory effects to prevent chronic diseases [3] [4].

Key Research Considerations

When evaluating this compound for drug development, keep these points in mind:

  • Current Data Limitation: Evidence is primarily from in vitro studies [1]. Further research is needed to confirm efficacy and safety in animal models and humans.
  • Bioavailability Challenge: Like many flavonoids, this compound may face bioavailability challenges. Strategies like nanoparticle delivery systems could be crucial for its development [5] [6].
  • Broader Flavonoid Landscape: While promising, this compound is one of many bioactive flavonoids. Research indicates that consuming a diverse range of flavonoids from various dietary sources provides the strongest association with reduced risk of major chronic diseases [4].

References

Bioactivity Comparison of Selected Phenolic Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key bioactivities of several well-researched compounds for comparison.

Compound Name Anti-Inflammatory Antioxidant Anticancer (Cytotoxic) Neuroprotective Other Notable Activities
Acteoside (Verbascoside) [1] Inhibits COX-2, iNOS, TNF-α, IL-6 via NF-κB & MAPK pathways [1]. Strong radical scavenging; IC₅₀ (DPPH) = 19.89 μg/mL [1]. Induces cell cycle arrest and apoptosis via PI3K/AKT; IC₅₀ (4T1 cells) = 117 μM [1]. Activates NRF2/HO-1 pathway; reduces Aβ oligomerization [1]. Hepatoprotective, anti-diabetic, antimicrobial [1].
Scandoside (Iridoid glycoside) [2] Inhibits NO, PGE₂, TNF-α, IL-6 via NF-κB & MAPK pathways [2]. Information not specifically highlighted in search results. Information not specifically highlighted in search results. Information not specifically highlighted in search results. Primary activity identified as anti-inflammatory [2].
Lipophilic Fraction of *E. camaldulensis* (Contains various phenolics, flavonoids, terpenoids) [3] Exhibited anti-aggregation properties on amyloidogenic proteins [3]. Potent activity in DPPH (IC₅₀ = 31.46 μg/mL) and FRAP (IC₅₀ = 10.12 μg/mL) assays [3]. Selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 7.34 μg/mL); non-toxic to HEK-293 cells [3]. Implied from anti-aggregation activity, potentially beneficial in neurodegenerative conditions [3]. Selective anticancer properties [3].

Experimental Protocols for Key Bioactivities

For researchers aiming to profile a compound like Lethedoside A, the following established experimental protocols are highly relevant.

Anti-inflammatory Activity Assessment
  • In Vitro Model: Use LPS-stimulated RAW 264.7 murine macrophage cells [2].
  • Key Measurements:
    • Nitric Oxide (NO) Production: Quantify using the Griess reaction [2].
    • Pro-inflammatory Cytokines: Measure TNF-α and IL-6 levels using ELISA [2].
    • Gene/Protein Expression: Analyze mRNA or protein levels of iNOS and COX-2 via RT-PCR and Western blot [2].
  • Mechanistic Investigation: Perform Western blot to examine phosphorylation and degradation of IκB-α (NF-κB pathway) and phosphorylation of p38, ERK, and JNK (MAPK pathway) [2].
Antioxidant Capacity Evaluation
  • Multiple Assay Approach:
    • DPPH Assay: Measures free radical scavenging ability [3] [1].
    • ABTS Assay: Another common radical scavenging assay [3].
    • FRAP Assay: Measures ferric reducing antioxidant power [3].
  • Data Presentation: Report results as IC₅₀ values (concentration providing 50% inhibition) or Trolox equivalents [3].
Cytotoxic and Anticancer Potential
  • Cell Line Selection: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., HEK-293) to assess selectivity [3].
  • Proliferation Assay: Employ the MTT assay ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to determine cell viability and calculate IC₅₀ values [3].
  • Mechanistic Studies: Can include investigation of apoptosis, cell cycle arrest, and specific signaling pathways like PI3K/AKT [1].

Signaling Pathways in Inflammation and Antioxidant Response

The diagram below illustrates the key cellular pathways involved in inflammation and antioxidant response, which are common targets for bioactive compounds like acteoside and scandoside.

G LPS LPS NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway Activates Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) NFkB_Pathway->Inflammatory_Mediators Induces Cytokines Pro-inflammatory Cytokines (TNF-⍺, IL-6) NFkB_Pathway->Cytokines Induces MAPK_Pathway->Inflammatory_Mediators Induces MAPK_Pathway->Cytokines Induces NRF2_Pathway NRF2 Pathway (Antioxidant) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO-1) NRF2_Pathway->Antioxidant_Enzymes Upregulates Bioactive_Compound e.g., Acteoside, Scandoside Bioactive_Compound->NFkB_Pathway Inhibits Bioactive_Compound->MAPK_Pathway Inhibits Bioactive_Compound->NRF2_Pathway Activates

This diagram illustrates how bioactive compounds can target multiple pathways, simultaneously suppressing inflammation (NF-κB and MAPK pathways) and enhancing the cellular antioxidant response (NRF2 pathway) [1] [2].

A Roadmap for Profiling this compound

To establish a comprehensive bioactivity profile for this compound, I suggest the following steps:

  • Confirm Structural Analogs: Identify the closest known structural relatives of this compound (e.g., other phenolic glycosides). The bioactivities of Acteoside serve as an excellent starting point for hypothesis generation [1].
  • Implement the Core Protocols: Prioritize the anti-inflammatory, antioxidant, and cytotoxic assays described above. Selective cytotoxicity is a key marker of therapeutic potential [3].
  • Investigate Mechanisms: Once preliminary activity is established, delve deeper into the specific molecular mechanisms using the pathway analysis and techniques like Western blot and molecular docking, as demonstrated for Scandoside and Acteoside [1] [2].
  • Explore Synergistic Effects: Consider studying this compound in combination with other compounds, as plant extracts often show enhanced efficacy due to synergistic effects [4].

References

Comparative Activity of Selected Compounds against KB Tumor Cells

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the biological activity of Lethedoside A and other compounds for which data was available in the search results.

Compound Name Activity Against KB Tumor Cells Other Reported Biological Activities Plant Source
This compound Inactive or weakly active [1] [2] Not reported in search results Lethedon tannaensis [1], Aquilaria sinensis [1] [2]
Other Flavonoids from *Lethedon tannaensis* Inactive or weakly active [1] [2] Not reported in search results Lethedon tannaensis [1]

| Tiliroside | Not specified in search results | Anti-myocardial ischemia: Activates kdr-mediated PI3K-Akt and MAPK pathways [3]. Anti-Parkinson's: Activates PI3K-AKT pathway; increases Bcl-2; decreases caspase-3; exhibits antioxidant and anti-inflammatory effects [4]. | Lagopsis supina [3] |

Experimental Protocols for Cited Activities

For researchers looking to replicate or build upon these findings, here are the key experimental methodologies related to the activities mentioned in the table.

  • Cytotoxicity Assay (KB Tumor Cells): The activity of this compound was evaluated against KB tumor cells, which are a line of human carcinoma cells commonly used in anticancer screening. The results were based on a cytotoxic MeOH extract of Lethedon tannaensis, with structures elucidated by 2D NMR spectral analysis and chemical methods [1] [2].
  • In Vivo Anti-Myocardial Ischemia Model: The active fraction LSD from Lagopsis supina and isolated compounds were screened using an isoprenaline hydrochloride (ISO)-induced zebrafish model. Key efficacy metrics included stroke volume, ejection fraction, and ventricular short-axis systolic rate, measured in the zebrafish hearts [3].
  • In Vivo Anti-Parkinson's Model: The effects of Tiliroside were studied in a 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced rat model of Parkinson's disease. Efficacy was determined through behavioral tests and analysis of molecular pathways. Key markers included the pAkt/Akt ratio, Bcl-2, caspase-3, TNF-α, IL-1β, and antioxidant enzymes like SOD and GSH [4].

Mechanism of Action: Tiliroside in Myocardial Ischemia

The search results provide detailed mechanistic insights for Tiliroside. The diagram below illustrates its role in alleviating myocardial ischemia by inhibiting cell apoptosis through key signaling pathways [3].

G MyocardialIschemia Myocardial Ischemia (ISO-induced) Tiliroside Tiliroside MyocardialIschemia->Tiliroside Treatment KDR KDR Protein Tiliroside->KDR Binds PI3K PI3K KDR->PI3K Activates MAPK MAPK (Erk, p38) KDR->MAPK Activates Akt Akt PI3K->Akt Activates AntiApoptosis Anti-Apoptotic Effects Akt->AntiApoptosis MAPK->AntiApoptosis UpregulateBcl2 Upregulates Bcl-2 AntiApoptosis->UpregulateBcl2 DownregulateBaxCasp3 Downregulates Bax, Caspase-3 AntiApoptosis->DownregulateBaxCasp3

Figure 1: Tiliroside's Anti-Apoptotic Pathway in Myocardial Ischemia

Research Implications and Future Directions

The data clearly differentiates the potential of these compounds. This compound may not be a promising candidate for anti-cancer drug development targeting KB cells. In contrast, the robust activity of Tiliroside in models of myocardial ischemia and Parkinson's disease, mediated through well-defined pathways like PI3K-Akt and MAPK, highlights its potential for further investigation.

Future research on this compound could explore its activity against other cancer cell lines or investigate potential synergistic effects in combination therapies.

References

Biological Activity of Lethedoside A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known experimental findings for Lethedoside A:

Assay/Model Reported Result Interpretation Citation
Cytotoxicity (KB tumor cells) Inactive or weakly active Contrasts with more cytotoxic flavones from the same plant source [1].
Anti-inflammatory (LPS-induced RAW 264.7 cells) Inhibitory activity for NO production Suggests potential anti-inflammatory mechanism [2].
Chemical Description A 5-O-xylosylglucoside of 7,3',4'-tri-O-methylluteolin [1]. A flavone 5-O-glycoside [1].

Experimental Protocols for Cited Findings

For researchers seeking to replicate or understand these studies, here are the methodologies referenced in the publications.

  • Cytotoxicity against KB Cells: The compounds were isolated from a cytotoxic methanol extract of Lethedon tannaensis. The general methodology involved isolating compounds and testing them for activity against human nasopharynx carcinoma (KB) cells [1] [3]. The specific protocols for cell culture, exposure time, and viability assay (e.g., MTT, SRB) are detailed in the primary source [1].
  • Inhibition of NO Production: This is a standard assay to screen for anti-inflammatory activity. The protocol typically involves:
    • Cell Line: Mouse macrophage RAW 264.7 cells.
    • Induction of Inflammation: Cells are stimulated with bacterial Lipopolysaccharides (LPS) to induce expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
    • Treatment: Cells are co-treated with LPS and the test compound (e.g., this compound).
    • Measurement: The accumulation of nitrite, a stable oxidative product of NO, is measured in the culture supernatant, usually using the Griess reaction [2].
  • Structure Elucidation: The structure of this compound was determined using 2D NMR spectral analysis and chemical methods [1].

Proposed Anti-inflammatory Pathway

Based on the finding that this compound inhibits LPS-induced NO production [2], the following diagram illustrates the logical flow of the experiment and the proposed site of action for this flavone. The dotted line indicates an inhibitory effect.

LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO NO Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation LethedosideA This compound LethedosideA->NO Inhibits

Interpretation and Comparative Context

  • Mechanism vs. Cytotoxicity: The data suggests a divergence in this compound's bioactivity. While it shows a potentially beneficial anti-inflammatory effect by modulating NO signaling, it lacks the strong cytotoxic activity of other flavones from Lethedon tannaensis [1]. This could indicate selectivity.
  • Redox Potential as a Screening Tool: One study on related flavones from the same plant suggests that their cytotoxicity toward KB cells is linearly correlated with their ease of oxidation (reduction potential) [3]. This compound's weak cytotoxicity may be due to its glycosylated structure, which could alter its redox properties compared to more active aglycone flavones.

Suggestions for Further Research

Given the limited and dated data, a comprehensive comparative guide will require deeper investigation.

  • Consult Specialized Databases: Search for this compound (CAS 221289-31-2) on scientific databases like SciFinder or Reaxys, which often have more curated and comprehensive data than general web searches.
  • Explore Broader Context: Since direct comparisons are scarce, you could structure your guide to compare the general class of flavone 5-O-glycosides against other flavonoid types (like aglycones or common O-glycosides) regarding their typical bioavailability, metabolic stability, and biological activity profiles.
  • Investigate Analogues: The original 1999 paper [1] identifies several analogues (e.g., Lethedosides B, C, Lethedioside B). A comparison of their structures and reported activities could provide valuable structure-activity relationship (SAR) insights.

References

Lethedoside A similar compounds comparison

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Compound Comparison

Comparison Domain Description & Relevance Example Parameters to Compare
Structural Properties Fundamental for understanding physical/chemical behavior and SAR. [1] Molecular weight, logP, rotatable bonds, hydrogen bond donors/acceptors, topological polar surface area (TPSA).
ADME Characteristics Critical for assessing drug-likeness and predicting in vivo performance. [2] [1] [3] Solubility, Caco-2 permeability, plasma protein binding, metabolic stability (e.g., in liver microsomes), major metabolizing enzymes (CYPs), transporter interactions (e.g., P-gp).
Pharmacological Activity Core data for efficacy and therapeutic potential evaluation. [4] In vitro IC50/EC50 against targets; in vivo efficacy in disease models (dose-response); primary mechanism of action and signaling pathways.
Safety & Toxicity Essential for de-risking early-stage drug candidates. [1] Cytotoxicity (e.g., CC50 in relevant cell lines), genotoxicity, hERG channel inhibition potential, maximum tolerated dose in animal models.

Suggested Experimental Protocols

To generate the data for your comparison guide, here are summaries of standard experimental protocols relevant to the domains above:

  • In Vitro Metabolic Stability Assay: This protocol involves incubating the compound with liver microsomes or hepatocytes. The disappearance of the parent compound over time is monitored using LC-MS/MS to calculate half-life and intrinsic clearance. [2]
  • Cell-Based Efficacy Screening: To determine a compound's potency (e.g., IC50/EC50), a cell line expressing or endogenous to the drug target is treated with a concentration range of the compound. A relevant endpoint (e.g., cell viability, cytokine production, reporter signal) is measured, and data is fitted to a dose-response curve. [5]
  • Target Engagement & Pathway Analysis: After confirming activity, mechanism studies can be performed. Techniques like Western blotting or immunofluorescence are used to detect changes in phosphorylation or expression of key pathway proteins (e.g., JAK2/STAT3, NF-κB). Molecular docking and dynamics simulations can further predict binding interactions with the target. [4]

Pathway Diagram for Comparative Workflow

The following diagram visualizes a logical workflow for conducting a systematic comparison of plant-derived compounds, from initial screening to lead identification.

Start Plant-Derived Compound Library InSilico In Silico Screening (Physicochemical Properties, ADME) Start->InSilico  Priority Filtering InVitro In Vitro Profiling (Potency, Metabolic Stability, Cytotoxicity) InSilico->InVitro  Experimental Triaging InVivo In Vivo Validation (PK/PD, Efficacy in Disease Models) InVitro->InVivo  Candidate Selection Lead Lead Compound Identification InVivo->Lead

How to Locate Specific Data

To find the direct comparative data you need, I suggest the following targeted approaches:

  • Use Specialized Scientific Databases: Conduct a thorough search in databases like SciFinder, Reaxys, or PubMed. Using "Lethedoside A" as the central query, these platforms can help you locate primary research articles and may also find compounds with similar structures for comparison.
  • Refine Your Search Strategy: Broadening your search to the plant species from which this compound is isolated may yield studies that investigate multiple compounds from the same source, which often include comparative data.

References

Chemical Profile of Lethedoside A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and biological data available for Lethedoside A itself.

Property Description for this compound
IUPAC Name 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1]
Chemical Formula C₂₄H₂₆O₁₁ [1]
Molecular Weight 490.5 g/mol [1]
CAS Number 221289-20-9 [1]
Source The herbs of Aquilaria sinensis and Lethedon tannaensis [1]
Reported Bioactivity Inactive or weakly active against KB (human nasopharyngeal carcinoma) tumor cells [1]

Framework for Experimental Comparison

For a rigorous comparison of flavonoid glycosides like this compound, the following experimental approaches are typically employed. You can use this framework to evaluate and interpret data as you find more specific analogs.

General Isolation and Purification Protocol

This is a common workflow for obtaining pure compounds for testing [2].

  • Extraction: Plant material is dried, powdered, and extracted with a solvent like methanol.
  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
  • Purification: The active fraction (often the ethyl acetate fraction for flavonoids) is subjected to column chromatography. Sephadex LH-20 is frequently used as a final purification step, with common eluents being pure methanol or methanol-water mixtures in varying ratios [2].
Biological Activity Assays

Key experiments to profile and compare bioactivity include:

  • Cytotoxicity Assay: The KB cell line assay is a standard initial test. Compounds are typically considered active if they show IC₅₀ values below 10-20 μg/mL or 4-10 μM after a continuous exposure of 48-72 hours [1].
  • Anti-inflammatory Activity: A common model involves using LPS-stimulated RAW264.7 macrophage cells to measure the inhibition of nitric oxide (NO) production [3]. This is a relevant assay as inflammation is a common target for flavonoid compounds.

Comparative Analysis Workflow

The diagram below outlines the logical workflow for a comparative study of this compound and its analogs, from isolation to data analysis.

workflow Comparative Analysis of Flavonoid Analogs Start Start: Plant Material (Lethedon tannaensis, Aquilaria sinensis) P1 Extraction & Purification (Solvent partitioning, Sephadex LH-20) Start->P1 P2 Structural Elucidation (NMR, MS, [α]D) P1->P2 P3 Identify Structural Core (7-methoxy-flavone 5-O-glycoside) P2->P3 P4 Biological Screening (Cytotoxicity on KB cells, NO inhibition in RAW264.7 cells) P3->P4 P5 Comparative Analysis (Structure-Activity Relationships) P4->P5 End Outcome: Identify Key Active Motifs P5->End

Finding More Information

  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to perform a thorough search for the specific compounds mentioned in the source paper for this compound (e.g., Lethedosides B, C and Lethediosides A, B) [1]. This should yield more complete structural and biological data.
  • Broaden the Search: Consider searching for the core structural motif "7-methoxy-flavone 5-O-glycoside" rather than just the compound name, as different research groups may name these compounds differently.

References

Lethedoside A Basic Information and Known Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and biological data available for Lethedoside A from the search results:

Property Available Data
CAS Number 221289-20-9 (also listed under 221289-31-2 in one source) [1] [2]
Molecular Formula C({24})H({26})O(_{11}) [1] [3]
Molecular Weight 490.46 g/mol [1]
Common Name This compound [1]
Type of Compound Flavonoid (Flavone 5-O-Glycoside) [2] [3]
Source Lethedon tannaensis; roots of Aquilaria sinensis [2] [3]
Reported Biological Activity Shows inhibitory activity for LPS-induced NO production in RAW 264.7 cells [1]. Inactive or weakly active against KB tumor cells [2] [3].

Experimental Protocols for this compound

The search results cite a 1999 study that describes the isolation and initial testing of this compound [2] [3]. The core methodologies from that study are outlined below.

  • Isolation and Structure Elucidation [2] [3]:

    • Extraction: A cytotoxic methanol (MeOH) extract was prepared from the plant Lethedon tannaensis.
    • Isolation and Purification: The extract was fractionated, and this compound was isolated as one of five new flavone glycosides. The final purification steps likely involved chromatographic methods.
    • Structure Identification: The structure of this compound was determined using 2D Nuclear Magnetic Resonance (NMR) spectral analysis and chemical methods.
  • Cytotoxicity Assay (KB Tumor Cells) [2] [3]:

    • Cell Line: KB tumor cells (a cell line derived from a human carcinoma of the nasopharynx) were used.
    • Method: The isolated compounds were tested against these cells. The specific assay used (e.g., MTT, XTT) is not detailed in the available excerpts, but the outcome was that this compound was found to be either inactive or only weakly active.
  • Anti-inflammatory Activity Assay [1]:

    • Cell Line: RAW 264.7 cells (a murine macrophage cell line).
    • Method: Cells were stimulated with LPS (Lipopolysaccharide) to induce inflammation and the production of Nitric Oxide (NO). This compound was reported to show inhibitory activity on NO production, suggesting potential anti-inflammatory properties. The specific details of the assay (e.g., dosage, duration, measurement technique like Griess assay) are not provided in the search results.

Key Information Gaps and Comparison Challenges

For researchers and drug development professionals, it is critical to note the significant limitations in the available data:

  • Lack of Comparative Data: The search results do not provide experimental data that directly compares the performance of this compound with other flavonoid alternatives or standard drugs.
  • Limited Mechanistic Insight: Beyond the initial screening for cytotoxicity and NO inhibition, there is no information on this compound's molecular targets, mechanism of action, or its effects on specific signaling pathways.
  • Absence of Profiling Data: Essential data for drug development—such as pharmacokinetics (ADME), detailed toxicology, and in vivo efficacy in animal models—are not available in the searched literature.
  • Outdated Primary Source: The key study citing its biological activity is from 1999, and no recent follow-up studies were identified, indicating a potential lack of continued research interest, likely due to its weak initial activity profile [2] [3].

Research Pathway for Novel Compounds

To contextualize the early stage of this compound research, the diagram below outlines the general pathway for characterizing a new compound's biological activity, from initial discovery to mechanistic studies.

Start Compound Discovery & Isolation A Chemical Characterization Start->A B In Vitro Screening (e.g., cytotoxicity, anti-inflammatory) A->B C Identify Active Compounds B->C D Mechanistic Studies (Target Identification, Pathway Analysis) C->D E In Vivo Efficacy & Toxicology D->E F Lead Compound Optimization E->F

Based on the search results, research on This compound appears to be stalled at the initial stages of "In Vitro Screening." To move forward, the following research directions would be necessary:

  • Confirm Initial Findings: Re-run cytotoxicity and anti-inflammatory assays using modern standards and a broader panel of cell lines.
  • Conduct Mechanism-of-Action Studies: Use techniques like network pharmacology prediction, high-throughput screening, or proteomics to identify its protein targets and affected signaling pathways (e.g., PI3K/AKT, NF-κB, MAPK).
  • Perform In Vivo Studies: Establish animal models of inflammation or cancer to evaluate its efficacy and safety in a whole-organism context.
  • Generate ADMET Data: Evaluate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its drug-likeness.

References

A Framework for Validating a Natural Product like Lethedoside A

Author: Smolecule Technical Support Team. Date: February 2026

For a newly isolated or synthesized compound, validation typically progresses through the stages shown below, from initial structural confirmation to an investigation of its biological activity.

G cluster_0 Structural Elucidation Details cluster_1 In Vitro Screening Assays Start Compound of Interest (Lethedoside A) S1 Structural Elucidation Start->S1 S2 In Vitro Bioactivity Screening S1->S2 A1 Spectroscopic Analysis (NMR, MS, IR, UV) S3 In Vivo Efficacy & Toxicology S2->S3 B1 Cell Viability Assays (MTT, XTT, Resazurin) S4 Mechanism of Action Investigation S3->S4 End Validated Candidate S4->End A2 Chromatographic Data (HPLC, TLC) A1->A2 A3 Comparison with Known Data A2->A3 B2 Enzyme Inhibition Assays B1->B2 B3 Antioxidant Activity Assays (DPPH, FRAP) B2->B3

The following table details the standard experimental protocols for the key assays mentioned in the workflow.

Validation Stage Key Experimental Method Typical Protocol Summary
Structural Elucidation Nuclear Magnetic Resonance (NMR) Compound is dissolved in deuterated solvent. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra are acquired and analyzed to determine planar structure and stereochemistry [1].
Structural Elucidation Mass Spectrometry (MS) High-Resolution MS (HRMS) determines exact mass and molecular formula. Tandem MS (MS/MS) fragments the molecule to provide structural information on its components [1].
In Vitro Bioactivity Antioxidant Assay (DPPH) Compound is mixed with a methanol solution of DPPH radical. After incubation in the dark, the decrease in absorbance at 517nm is measured. IC50 value is calculated and compared to standards like ascorbic acid [1].
In Vitro Bioactivity Cytotoxicity Assay (MTT) Cell lines are seeded and treated with the compound. MTT reagent is added and converted to purple formazan by living cells. The absorbance of dissolved formazan is measured; lower values indicate higher cytotoxicity.

How to Design a Comparative Guide

When you obtain data for this compound, you can structure a comparison guide using the following principles.

Quantitative Data Comparison

Your comparative data tables should include the following key metrics for this compound and its alternatives (e.g., positive control drugs, related natural products):

Compound Name Bioactivity (e.g., IC50 in μM) Toxicology (e.g., LD50 in mg/kg) Key Structural Features
This compound [Your Experimental Data] [Your Experimental Data] [e.g., Glycoside group, specific moiety]
Alternative A [Data from literature] [Data from literature] [e.g., Aglycone core]
Alternative B [Data from literature] [Data from literature] [e.g., Different sugar moiety]
Positive Control [Data from literature] [Data from literature] Known standard
Visualizing a Mechanism of Action

If research suggests a potential mechanism for this compound, you can diagram the hypothesized signaling pathway. The example below shows a generic pathway for a compound inducing apoptosis.

G Compound This compound (Hypothesized) Target Upregulation of Protein X Compound->Target Binds to Event1 Mitochondrial Outer Membrane Permeabilization Target->Event1 Leads to Event2 Caspase-9 Activation Event1->Event2 Triggers Event3 Caspase-3 Activation Event2->Event3 Activates Outcome Apoptosis (Cell Death) Event3->Outcome Results in

References

×

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

490.14751164 Da

Monoisotopic Mass

490.14751164 Da

Heavy Atom Count

35

Appearance

Powder

Dates

Last modified: 08-15-2023

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